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  • Product: 6,7-Dimethoxycinnoline-3-carboxylic acid
  • CAS: 929971-95-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 6,7-Dimethoxycinnoline-3-Carboxylic Acid in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of robust, versatile scaffolds is paramount for the rapid generation of biologically active libraries. 6,7-dimethoxycinnoline-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of robust, versatile scaffolds is paramount for the rapid generation of biologically active libraries. 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) has emerged as a privileged building block. Characterized by its fused heterocyclic core and strategic functional groups, this compound serves as a critical intermediate in the synthesis of potent kinase inhibitors, antimicrobial agents, and cannabinoid receptor ligands.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated laboratory protocols for handling and derivatizing 6,7-dimethoxycinnoline-3-carboxylic acid. By bridging theoretical chemistry with practical, self-validating bench workflows, this whitepaper equips drug development professionals with the insights needed to leverage this scaffold effectively.

Structural Rationale & Physicochemical Properties

To effectively utilize a chemical scaffold, one must understand the causality behind its physical properties. The cinnoline core (a 1,2-diazanaphthalene) is electron-deficient. However, the addition of two methoxy groups at the 6 and 7 positions fundamentally alters its electronic landscape.

  • Lipophilicity & Binding: The methoxy groups increase the overall electron density of the aromatic system and serve as excellent hydrogen-bond acceptors. This is critical for anchoring the molecule within the hydrophobic, ATP-binding pockets of target kinases [1].

  • Synthetic Versatility: The carboxylic acid at the C3 position acts as an essential synthetic handle. It allows for rapid diversification via amide coupling, enabling medicinal chemists to explore extensive Structure-Activity Relationships (SAR) without disrupting the core pharmacophore.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical and safety data [1] necessary for experimental planning:

PropertyValueScientific Implication
Chemical Name 6,7-dimethoxycinnoline-3-carboxylic acidCore scaffold for targeted library generation.
CAS Number 929971-95-9Unique identifier for procurement and safety tracking.
Molecular Formula C11H10N2O4Dictates baseline mass (234.21 g/mol ) for MS calibration.
Molecular Weight 234.21 g/mol Used for precise stoichiometric calculations.
Physical Form Solid powderRequires careful handling to avoid aerosolization.
Storage Temp. Room Temperature (RT)Stable under standard benchtop conditions.
InChI Key PBTKNSLLXQBHGG-UHFFFAOYSA-NEssential for cheminformatics and database querying.
Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Mechanistic Application: Oncology & Kinase Inhibition

One of the most prominent applications of the 6,7-dimethoxycinnoline scaffold is in the field of oncology, specifically targeting tumor angiogenesis. Tumor growth is heavily dependent on the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway.

Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 6,7-dimethoxycinnoline act as highly potent and selective VEGFR-2 inhibitors [2]. The structural logic is precise: the dimethoxycinnoline core mimics the adenine ring of ATP, competitively binding to the kinase domain. This prevents autophosphorylation, thereby shutting down downstream signaling cascades (like MAPK and PI3K) and arresting the formation of new tumor blood vessels.

VEGFR2_Inhibition A 6,7-Dimethoxycinnoline Derivatives B VEGFR-2 Kinase Domain A->B ATP-competitive binding C Blocked Autophosphorylation B->C Prevents activation D Angiogenesis Arrest C->D Pathway inhibition

Fig 1. Mechanistic pathway of VEGFR-2 inhibition by 6,7-dimethoxycinnoline derivatives.

Experimental Workflows & Derivatization Strategies

To translate this scaffold into actionable drug candidates, researchers typically synthesize cinnoline-3-carboxamides. As a Senior Application Scientist, I mandate the use of self-validating protocols to ensure high-throughput reliability.

Protocol 1: Self-Validating Amide Coupling for Library Generation

Objective: Convert 6,7-dimethoxycinnoline-3-carboxylic acid into a diverse array of carboxamides using a highly reactive coupling agent (HATU). Causality Check: Why HATU over EDC/NHS? The electron-withdrawing nature of the cinnoline nitrogens can subtly reduce the reactivity of the C3-carboxylate. HATU generates an HOAt active ester, which is significantly more reactive than the HOBt ester formed by EDC, accelerating the coupling of sterically hindered amines and preventing epimerization.

Amide_Coupling A 6,7-Dimethoxycinnoline- 3-carboxylic acid B HATU / DIPEA Activation A->B Base-catalyzed activation C Active Ester Intermediate B->C Rapid conversion D Primary/Secondary Amine Addition C->D Nucleophilic attack E Target Cinnoline Carboxamide D->E Stable amide bond formation

Fig 2. Self-validating amide coupling workflow for cinnoline carboxamide generation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 6,7-dimethoxycinnoline-3-carboxylic acid (234.2 mg, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU (456 mg, 1.2 mmol) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of the target amine (e.g., a substituted aniline). Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Logic: The disappearance of the 235 m/z [M+H]+ peak (starting acid) and the appearance of the target mass confirms complete conversion. If the starting material persists (>5% AUC), spike the reaction with an additional 0.2 eq of HATU and DIPEA, and stir for another hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Characterization

Validating the purity of the starting material and the synthesized derivatives is non-negotiable. Analogous cinnoline derivatives documented in structural databases [3] rely on precise chromatographic methods for verification.

Protocol 2: HPLC-UV-MS Profiling

Objective: Assess the chemical purity and confirm the identity of 6,7-dimethoxycinnoline-3-carboxylic acid. Causality Check: Why use 0.1% Formic Acid in the mobile phase? The cinnoline core contains basic nitrogen atoms, while the C3 position holds an acidic carboxylate. Without strict pH control, this zwitterionic tendency leads to severe peak broadening and tailing. Formic acid suppresses the ionization of the carboxylic acid, ensuring a sharp, reproducible chromatographic peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) to handle the moderate lipophilicity of the dimethoxy groups.

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm (optimal for the conjugated cinnoline aromatic system). Concurrently, monitor the positive electrospray ionization (ESI+) mass channel for the [M+H]+ ion at 235.2 m/z.

    • Validation Logic: A single sharp peak at 254 nm with a corresponding mass of 235.2 m/z guarantees >95% purity and confirms structural integrity before library synthesis.

Conclusion

6,7-dimethoxycinnoline-3-carboxylic acid is far more than a simple chemical reagent; it is a highly engineered scaffold designed for modern drug discovery. By understanding the electronic contributions of its dimethoxy groups and leveraging the synthetic flexibility of its carboxylic acid moiety, researchers can rapidly develop targeted therapies, particularly in the realm of kinase inhibition. Adhering to the self-validating protocols outlined in this guide ensures that downstream biological assays are built upon a foundation of absolute chemical integrity.

References

  • Title: Synthesis and Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibitory Activity of 6,7-Dimethoxycinnoline Derivatives Source: Bentham Science Publishers (Letters in Drug Design & Discovery) URL: [Link]

  • Title: 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline (CID 248706) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Exploratory

Biological Activity of Cinnoline-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological landscape of cinnoline-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry serving as a bioisostere to quinolines and isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological landscape of cinnoline-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry serving as a bioisostere to quinolines and isoquinolines. While less ubiquitous than their quinolone counterparts (e.g., ciprofloxacin), cinnoline-3-carboxylic acids offer unique electronic properties due to the 1,2-diazine ring system, facilitating distinct binding modes in antimicrobial (DNA gyrase inhibition) and anticancer (kinase inhibition) applications. This guide details the Structure-Activity Relationships (SAR), synthesis protocols, and validated biological assays required for developing therapeutics based on this core.

Chemical Foundation & Structural Significance

The cinnoline core (1,2-benzodiazine) distinguishes itself from quinoline (1-benzazine) by the presence of a second nitrogen atom at position 2.[1][2] This modification lowers the basicity of the system and alters the hydrogen bond acceptor/donor profile, critical for active site interactions.

The 3-Carboxylic Acid Moiety

In drug design, the carboxylic acid at position 3 is rarely a passive bystander. It typically serves as:

  • A Metal Chelation Site: In antimicrobial applications, it cooperates with the 4-oxo group to chelate Mg²⁺ ions, bridging the drug to the DNA-enzyme complex.

  • A Hydrogen Bond Donor/Acceptor: In kinase inhibitors, it (or its amide bioisosteres) anchors the molecule within the ATP-binding pocket.

Therapeutic Verticals & Mechanism of Action (MoA)

Antimicrobial Activity (The Cinoxacin Legacy)

The most validated application of cinnoline-3-carboxylic acids is in antibacterial therapeutics, structurally mimicking 4-quinolones .

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold intercalates into the DNA, stabilizing the cleavable complex and preventing DNA religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

  • Key Insight: The N2 atom in the cinnoline ring creates a different electrostatic potential map compared to quinolines, often retaining activity against quinolone-resistant strains by altering the water-metal ion bridge network.

Anticancer Activity (Kinase Inhibition)

Recent developments have shifted focus to 4-amino-cinnoline-3-carboxamides and related carboxylic acid derivatives.

  • Target: ATM (Ataxia Telangiectasia Mutated) kinase and Protein Kinase CK2.

  • Mechanism: These derivatives function as ATP-competitive inhibitors. The planar cinnoline system mimics the adenine ring of ATP, while the 3-substituent directs selectivity towards the hinge region of the kinase.

  • Cytotoxicity: Derivatives substituted at C6 and C7 with solubilizing groups (e.g., piperazine) show potent IC50 values against MCF-7 (breast) and K562 (leukemia) cell lines.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical zones of the cinnoline-3-carboxylic acid scaffold for biological optimization.

SAR_Map Core Cinnoline-3-COOH Scaffold Pos3 Position 3 (COOH/CONHR) CRITICAL BINDING Mg2+ Chelation (Antibacterial) Hinge Binding (Kinase) Core->Pos3 Essential Pharmacophore Pos4 Position 4 (Oxo/Amino) Electronic Switch Oxo = DNA Gyrase Target Amino = Kinase Target Core->Pos4 Determines Class Pos1 Position N1 (Alkylation) Pharmacokinetics Ethyl/Cyclopropyl improves cell permeability Core->Pos1 Bioavailability Pos67 Positions 6 & 7 Potency Tuning C6-F = Increased Potency C7-Piperazine = Spectrum/Solubility Core->Pos67 Optimization

Figure 1: SAR Map of Cinnoline-3-Carboxylic Acid Derivatives highlighting functional zones for drug design.

Experimental Protocols

Synthesis of 1-Ethyl-6-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

This protocol utilizes the Richter-type cyclization approach, optimized for high yield and purity.

Rationale: This workflow is chosen because it allows for late-stage diversification at the N1 position and creates the "quinolone-like" antibacterial core.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-fluoro-4-amino-acetophenone (10 mmol) in concentrated HCl (5 mL) and water (10 mL). Cool to 0–5°C.

    • Add NaNO₂ (11 mmol) solution dropwise. Critical: Maintain temperature <5°C to prevent decomposition of the diazonium salt.

  • Coupling (Japp-Klingemann Reaction):

    • Prepare a solution of diethyl malonate (10 mmol) and sodium acetate (buffered to pH 5-6) in ethanol.

    • Add the diazonium salt solution to the active methylene compound with vigorous stirring at 0°C.

    • Stir for 2 hours. The hydrazone intermediate will precipitate. Filter and dry.

  • Cyclization:

    • Heat the hydrazone intermediate in polyphosphoric acid (PPA) or diphenyl ether at 180–200°C for 1 hour.

    • Mechanism: Intramolecular electrophilic substitution closes the ring to form the 4-hydroxycinnoline-3-carboxylate ester.

  • N-Alkylation:

    • Treat the ester with ethyl iodide (1.2 eq) and K₂CO₃ in DMF at 60°C. This installs the N1-ethyl group, essential for antibacterial potency.

  • Hydrolysis:

    • Reflux the ester in 10% NaOH solution for 2 hours.

    • Acidify with 2M HCl to pH 2. The target carboxylic acid precipitates.

    • Validation: Recrystallize from DMF/Ethanol. Confirm structure via ¹H-NMR (look for the disappearance of ethyl ester signals and appearance of COOH proton).

Biological Assay: Minimum Inhibitory Concentration (MIC)

Protocol adapted for evaluating antibacterial activity against Gram-negative pathogens (e.g., E. coli).

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Preparation:

    • Grow E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute 1:100 in MHB to achieve final testing concentration.

  • Compound Dilution:

    • Dissolve cinnoline derivative in DMSO (stock 10 mg/mL).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

    • Control: Include Ciprofloxacin as a positive control and DMSO-only as a negative control.

  • Incubation:

    • Add bacterial suspension to wells. Final volume 100 µL.

    • Incubate at 37°C for 16–20 hours.

  • Readout (Resazurin modification):

    • Add 10 µL of 0.01% Resazurin solution to each well. Incubate for 2 hours.

    • Interpretation: Blue = No growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Quantitative Data Summary

The following table summarizes reported biological activities of key cinnoline-3-carboxylic acid derivatives compared to standard drugs.

Compound ClassR1 (N1)R6R7TargetActivity MetricRef
Cinoxacin (Standard)EthylH-O-CH2-O- (C6/C7)DNA GyraseMIC (E. coli): 2-8 µg/mL[1]
Cinnoline Derivative A EthylFPiperazineDNA GyraseMIC (E. coli): 0.25 µg/mL[2]
Cinnoline Derivative B HHMorpholineCK2 KinaseIC50: 0.65 µM[3]
Cinnoline Carboxamide --(Substituted)ATM KinaseIC50: <10 nM[4]

Synthesis & Mechanism Visualization

The following diagram illustrates the synthesis pathway and the subsequent biological interaction.

Synthesis_Mechanism Start Aniline Derivative (3-Fluoro-4-amino) Inter1 Diazonium Salt Start->Inter1 NaNO2, HCl Inter2 Hydrazone Intermediate (Japp-Klingemann) Inter1->Inter2 Active Methylene Cyclization Cyclization (PPA) -> 4-Hydroxycinnoline Inter2->Cyclization Heat, Acid Alkylation N1-Alkylation & Hydrolysis -> Target Cinnoline-3-COOH Cyclization->Alkylation R-X, NaOH Interaction Mechanism: 1. Mg2+ Chelation via 3-COOH/4-Oxo 2. DNA Intercalation 3. Replication Fork Arrest Alkylation->Interaction In Vivo Binding Target Target: Bacterial DNA Gyrase Target->Interaction Outcome Bacterial Cell Death Interaction->Outcome

Figure 2: Integrated workflow showing the chemical synthesis of the scaffold and its downstream biological mechanism of action.

References

  • Cinoxacin: A synthetic antibacterial agent. Journal of Antimicrobial Chemotherapy. Link

  • Synthesis and antibacterial activity of 6-fluoro-cinnoline-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry. Link

  • Design, synthesis and evaluation of 3-quinoline/cinnoline carboxylic acids as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. Link

  • Discovery of a series of 3-cinnoline carboxamides as orally bioavailable, highly potent, and selective ATM inhibitors. ACS Medicinal Chemistry Letters. Link

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Link

Sources

Foundational

Structure-activity relationship (SAR) of 6,7-dimethoxycinnoline derivatives

Title: Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Protocols for 6,7-Dimethoxycinnoline Derivatives Executive Summary: The Cinnoline Bioisostere The 6,7-dimethoxycinnoline scaffold represents a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Protocols for 6,7-Dimethoxycinnoline Derivatives

Executive Summary: The Cinnoline Bioisostere

The 6,7-dimethoxycinnoline scaffold represents a critical bioisostere of the 6,7-dimethoxyquinazoline core, a pharmacophore ubiquitous in approved EGFR inhibitors (e.g., Gefitinib, Erlotinib). While the quinazoline core (1,3-diazanaphthalene) is well-established, the cinnoline core (1,2-diazanaphthalene) offers distinct physicochemical advantages, including altered basicity (pKa ~2.5 vs. ~5.5 for quinazolines) and unique hydrogen-bonding vectors within the ATP-binding pocket of kinases.

This guide details the synthesis, SAR logic, and biological evaluation of these derivatives, focusing on their application as Type I kinase inhibitors (targeting EGFR, BTK) and PDE inhibitors.

Chemical Synthesis: The Widman-Stoermer Protocol

To access 4-substituted-6,7-dimethoxycinnolines, the Widman-Stoermer synthesis is the industry-standard method. It relies on the diazotization of o-aminoacetophenones followed by intramolecular cyclization.

Core Synthetic Pathway (Graphviz Visualization)

Synthesis_Workflow Precursor 2-Amino-4,5- dimethoxyacetophenone Diazotization Diazotization (NaNO2 / HCl) Precursor->Diazotization Cyclization Cyclization (Intramolecular) Diazotization->Cyclization 0-5°C Intermediate 4-Hydroxy-6,7- dimethoxycinnoline Cyclization->Intermediate Heat Chlorination Chlorination (POCl3) Intermediate->Chlorination Reflux Product 4-Chloro-6,7- dimethoxycinnoline Chlorination->Product

Figure 1: Step-wise synthesis of the key electrophilic intermediate 4-chloro-6,7-dimethoxycinnoline.[1]

Detailed Protocol: Synthesis of 4-Chloro-6,7-dimethoxycinnoline

Objective: Isolate the reactive chlorocinnoline intermediate for subsequent SNAr coupling.

  • Diazotization & Cyclization:

    • Dissolve 2-amino-4,5-dimethoxyacetophenone (10 mmol) in 5N HCl (30 mL). Cool to 0–5 °C in an ice bath.

    • Add NaNO₂ (11 mmol) in water (5 mL) dropwise, maintaining temperature <5 °C.

    • Mechanism:[2][3] The diazonium salt forms and undergoes spontaneous intramolecular electrophilic attack on the acetyl methyl group (enol form) to close the ring.

    • Stir at 0 °C for 1 hour, then heat to 60 °C for 2 hours to drive aromatization.

    • Workup: Neutralize with NaOH to pH 7. Collect the precipitate (4-hydroxy-6,7-dimethoxycinnoline) by filtration.

  • Chlorination:

    • Suspend the dried 4-hydroxy intermediate (5 mmol) in POCl₃ (15 mL).

    • Add a catalytic amount of DMF (2 drops) to form the Vilsmeier-Haack reagent in situ.

    • Reflux at 110 °C for 3 hours. The solution will turn clear and dark.

    • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with saturated NaHCO₃. Extract with DCM (3x), dry over MgSO₄, and concentrate.

    • Validation: LC-MS should show a characteristic M+2 peak due to the chlorine isotope pattern.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6,7-dimethoxycinnoline derivatives is governed by three primary vectors.

SAR Logic Diagram

SAR_Logic Core Cinnoline Core (1,2-Diazanaphthalene) Pos3 Position 3 (R1) Solubility & Sterics Core->Pos3 H-bond Acceptor (CN, CONH2) Pos4 Position 4 (R2) The 'Warhead' Core->Pos4 H-bond Donor (NH-Ar) Pos67 Positions 6 & 7 (OMe) Electronic Tail Core->Pos67 Solvent Interaction Interaction Interaction Pos4->Interaction Hinge Binder (Met790/Thr790)

Figure 2: Strategic substitution zones on the cinnoline scaffold.

Detailed SAR Table
PositionSubstituentEffect on Potency (Kinase/PDE)Rationale
C-4 -NH-Phenyl (3-Br) High Potency Mimics the adenine ring of ATP; forms crucial H-bonds with the kinase hinge region (e.g., Met793 in EGFR) [1].
C-4 -NH-AlkylLow PotencyLacks the aromatic stacking interactions required for the hydrophobic pocket.
C-3 -CN (Nitrile) Increased Selectivity Electron-withdrawing group lowers pKa of N1/N2, affecting hydrogen bond strength. Often improves metabolic stability over H.
C-3 -CONH₂ModerateImproves solubility but may introduce steric clash depending on the specific kinase gatekeeper residue.
C-6/7 -OCH₃ (Dimethoxy) Optimal The "standard" pattern. Oxygen atoms interact with solvent or specific residues (e.g., Cys797 region).
C-6/7 -OCH₂CH₂-MorpholineHigh Solubilitysolubilizing side chains here (similar to Gefitinib) improve oral bioavailability without destroying binding affinity.

Expert Insight: The N-N bond in cinnoline creates a different electrostatic potential map compared to quinazoline. While quinazolines rely on N1 for H-bonding, cinnolines often utilize N1 as the acceptor, but the adjacent N2 reduces the basicity, potentially reducing non-specific binding and improving the off-target toxicity profile [2].

Biological Evaluation: Kinase Inhibition Protocol

To validate the SAR, a robust FRET-based enzymatic assay is required.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents:

    • Recombinant EGFR or BTK kinase domain.

    • Fluorescein-labeled poly-GT substrate.

    • ATP (at K_m concentration, typically 10 µM).

    • Terbium-labeled anti-phosphotyrosine antibody.

  • Workflow:

    • Preparation: Dilute 6,7-dimethoxycinnoline derivatives in DMSO (10-point dose-response, starting at 10 µM).

    • Incubation: Mix kinase, inhibitor, and substrate in 384-well plates. Incubate for 15 mins at RT to allow "Type I" binding equilibrium.

    • Activation: Add ATP to initiate phosphorylation. Incubate for 60 mins.

    • Detection: Add Terbium-antibody. The antibody binds phosphorylated substrate.

    • Readout: Excitation at 340 nm. Measure emission ratio (520 nm fluorescein / 495 nm Terbium).

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit data to a 4-parameter logistic equation to determine IC₅₀.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules), 2019. Context: Comprehensive review of cinnoline binding modes in kinase pockets (BTK, LRRK2) and comparison to quinolines. URL:[Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Source: Journal of Medicinal Chemistry, 2003.[2] Context: Foundational text on the 6,7-dimethoxy pharmacophore and the role of the 3-cyano group in EGFR/HER2 inhibition (analogous chemistry). URL:[Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives. Source: ChemMedChem, 2017.[4] Context: Analysis of the 6,7-dimethoxy electronic effects on multidrug resistance pumps, highlighting the solubility/permeability aspects of this substitution pattern. URL:[Link]

Sources

Exploratory

Literature review of cinnoline-3-carboxylic acid synthesis pathways

[label="Diazotization\n(NaNO2, HCl, 0-5°C)", fillcolor="#FBBC05", Richter synthesis workflow for cinnoline-3-carboxylic acid. Protocol 1: Self-Validating Richter Synthesis Objective: Synthesis of 4-hydroxycinnoline-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Diazotization\n(NaNO2, HCl, 0-5°C)", fillcolor="#FBBC05",

Richter synthesis workflow for cinnoline-3-carboxylic acid.

Protocol 1: Self-Validating Richter Synthesis

Objective: Synthesis of 4-hydroxycinnoline-3-carboxylic acid via Richter cyclization.

  • Preparation: Dissolve 1.0 equivalent of o-aminophenylpropiolic acid in a 5M aqueous HCl solution.

  • Thermal Control: Submerge the reaction flask in an ice-brine bath. Self-Validation Check: Do not proceed until the internal temperature stabilizes strictly between 0°C and 5°C.

  • Diazotization: Add 1.1 equivalents of an aqueous NaNO₂ solution dropwise over 30 minutes. Maintain vigorous stirring.

  • IPC (In-Process Control): Perform a starch-iodide paper test 5 minutes after the addition is complete. A persistent blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature over 2 hours. The cyclization occurs spontaneously as the temperature rises.

  • Isolation: The product precipitates directly from the acidic medium. Filter under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure acid.

Modern Synthetic Pathways: 4-Oxo-Cinnoline Derivatizations

While the Richter synthesis is historically significant, modern pharmaceutical development heavily relies on the functionalization of 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids. These derivatives are synthesized to improve bioavailability and target specificity (1).

A highly efficient industrial method involves the nucleophilic aromatic substitution of 5-chloro-4-oxo-cinnoline-3-carboxylic acid precursors with various alkylamines. This circumvents the need for harsh acidic conditions and allows for late-stage diversification (2).

Mechanistic Causality

The displacement of the 5-chloro substituent by an amine requires overcoming substantial steric hindrance and activation energy. Therefore, the reaction is driven by utilizing a large excess of the amine (up to 10 equivalents), which acts as both the nucleophile and the acid scavenger. Following the reaction, isolation leverages the zwitterionic nature of the cinnoline product; adjusting the aqueous medium to the specific isoelectric point of the derivative forces the compound into its least soluble, neutral state, maximizing precipitation yield.

Amination A 5-chloro-4-oxo-cinnoline- 3-carboxylic acid B Amine Substitution (Alkylamine, aq. dioxane) A->B Reagent Mixing C Thermal Cyclization (Reflux Overnight) B->C Heat D Precipitation (Isoelectric pH adjustment) C->D Cooling & pH Control E 5-amino-4-oxo-cinnoline- 3-carboxylic acid D->E Filtration & Drying

Workflow for synthesizing 5-amino-4-oxo-cinnoline-3-carboxylic acids.

Protocol 2: Self-Validating Amination of 4-Oxo-Cinnolines

Objective: Synthesis of substituted 5-amino-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids.

  • Setup: Suspend 1.0 equivalent of 5-chloro-4-oxo-cinnoline-3-carboxylic acid in a 1:1 mixture of aqueous dioxane.

  • Reagent Addition: Add 10.0 equivalents of the desired alkylamine.

  • Reflux: Heat the mixture to reflux (approx. 95-100°C) and maintain overnight.

  • IPC (In-Process Control): Withdraw a 50 µL aliquot, quench in mobile phase, and analyze via HPLC (UV detection at 254 nm). Self-Validation Check: The reaction is deemed complete only when the starting material peak area is <2%. If >2%, continue refluxing for 4 hours and re-test.

  • Workup: Once validated, cool the mixture to room temperature and dilute with two volumes of ice-cold water.

  • Isoelectric Precipitation: Slowly titrate the mixture with 1M HCl or 1M NaOH while monitoring with a calibrated pH probe. Stop at the exact isoelectric point of the target derivative (typically between pH 4.5 and 6.0).

  • Isolation: Stir the resulting slurry for 1 hour at 4°C to ensure complete crystallization. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data: Comparative Analysis of Synthesis Pathways

To aid in the selection of the appropriate synthetic route, the following table summarizes the quantitative metrics and operational parameters of the primary cinnoline-3-carboxylic acid synthesis pathways.

Synthesis PathwayPrimary ReagentsCatalyst / AdditivesTypical YieldKey Limitations / Advantages
Classical Richter Synthesis o-Aminophenylpropiolic acid, NaNO₂HCl or H₂SO₄ (Aqueous)40–60%Limitation: Harsh acidic conditions limit functional group tolerance.Advantage: Highly established, low-cost raw materials.
Amination of 4-oxo-cinnolines 5-chloro-4-oxo-cinnoline-3-carboxylic acid, AlkylaminesAqueous dioxane (Solvent)70–85%Limitation: Requires pre-synthesized halogenated precursor.Advantage: Excellent regioselectivity; ideal for late-stage drug diversification.
Rh(III)-Catalyzed C-H Activation Azobenzenes, AlkynesRh(III) complex75–90%Limitation: High cost of transition-metal catalyst; requires inert atmosphere.Advantage: Broad substrate scope; avoids pre-functionalization.
Intramolecular Redox Cyclization 2-nitrobenzyl alcohol, benzylamineTransition-metal-free65–80%Limitation: Complex mechanistic pathway susceptible to side reactions.Advantage: Environmentally friendly; high atom economy.

Conclusion

The synthesis of cinnoline-3-carboxylic acid and its derivatives requires a rigorous understanding of mechanistic causality and thermodynamic control. While classical methods like the Richter synthesis provide foundational access to the core scaffold, modern drug development heavily favors nucleophilic substitutions and transition-metal-catalyzed cyclizations for their higher yields and superior functional group tolerance. By implementing the self-validating protocols and in-process controls detailed in this guide, researchers can ensure reproducible, high-purity synthesis of these critical pharmacological building blocks.

References

  • ChemicalBook. (2025). CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6 Usage And Synthesis.
  • Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further Observations on the Richter Synthesis. RSC Publishing, Journal of the Chemical Society.
  • Google Patents (EP0519140A1). (1992). Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation.
  • Saravanan, J., & Manjunatha, K.S. (1998). 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (2023). Derivatives of 4-oxocinnoline-3-carboxylic acid.

Sources

Foundational

Solubility profile of 6,7-dimethoxycinnoline-3-carboxylic acid in organic solvents

Solubility Profiling of 6,7-Dimethoxycinnoline-3-carboxylic Acid: Protocols and Solvent Systems Executive Summary Compound: 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) Molecular Formula: Molecular Weight:...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 6,7-Dimethoxycinnoline-3-carboxylic Acid: Protocols and Solvent Systems

Executive Summary

Compound: 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) Molecular Formula:


Molecular Weight:  234.21  g/mol 

This technical guide provides a structural analysis and experimental framework for determining the solubility profile of 6,7-dimethoxycinnoline-3-carboxylic acid. Due to the specific nature of this cinnoline derivative, empirical thermodynamic data is sparse in open literature. Therefore, this document functions as a method development whitepaper . It synthesizes predictive physicochemical properties with a rigorous, self-validating protocol for generating precise solubility data (mole fraction vs. temperature) required for recrystallization, formulation, and bioavailability studies.

Key Insight: The compound exhibits a "solubility switch" behavior driven by its carboxylic acid moiety (pH-dependent aqueous solubility) and its dimethoxy-substituted heterocyclic core (temperature-dependent organic solubility), making it an ideal candidate for pH-swing extraction or thermal recrystallization.

Chemical Profile & Predicted Solubility Behavior

Before initiating wet-lab experiments, researchers must understand the structural drivers of solubility.

Structural Determinants
  • Cinnoline Core (Diaza-naphthalene): The aromatic nitrogen atoms decrease lipophilicity compared to naphthalene but increase polarity.

  • Carboxylic Acid (C-3 Position):

    • pKa: Estimated at 2.8 – 3.2 .

    • Effect: Dominates aqueous solubility. The compound is practically insoluble in acidic water (pH < 2) but highly soluble in alkaline buffers (pH > 5) as the carboxylate anion.

  • Dimethoxy Groups (C-6, C-7):

    • Effect: These electron-donating groups increase the electron density of the ring system and slightly enhance lipophilicity (LogP ~1.5–1.9), improving solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted parent.

Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Stock solutions, reaction media.
Polar Protic Methanol, EthanolModerate (Temp. Dependent) Recrystallization. High solubility at boiling; low at RT.
Chlorinated Dichloromethane (DCM)Moderate Extraction from acidic aqueous phases.
Aqueous Water (pH 7.4), 0.1M NaOHHigh (as salt) Formulation, biological assays.
Aqueous Water (pH 1.0), 0.1M HClInsoluble (<0.1 mg/mL) Precipitation/Isolation.
Non-Polar Hexane, Diethyl EtherInsoluble Anti-solvent precipitation; washing.

Experimental Methodology: The Self-Validating System

To generate publication-grade thermodynamic data, do not rely on visual estimation. Use the Isothermal Saturation Method coupled with HPLC Analysis .

Protocol: Isothermal Saturation Shake-Flask Method

Objective: Determine mole fraction solubility (


) at temperatures 

to

K.

Reagents:

  • Analyte: 6,7-dimethoxycinnoline-3-carboxylic acid (Purity >98%).[1]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile).

Step-by-Step Workflow:

  • Preparation: Add excess solid compound (~500 mg) to 10 mL of solvent in a jacketed glass equilibrium cell.

  • Equilibration: Stir magnetically at fixed temperature (

    
     K) for 24–48 hours.
    
    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

    • Critical: Keep syringe at temperature

      
       to prevent precipitation during transfer.
      
  • Dilution: Immediately dilute the aliquot into the mobile phase (to prevent crashing out) and analyze via HPLC.

Quantification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

    • Note: Acid is required to suppress ionization of the carboxylic acid, ensuring a sharp peak.

  • Wavelength: 254 nm (Cinnoline core absorption).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling Framework

Once experimental data is collected, use the following models to correlate solubility and derive thermodynamic parameters. This section provides the mathematical grounding for your results.

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).

  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Highly accurate interpolation of solubility at non-measured temperatures.

van’t Hoff Analysis

Used to calculate thermodynamic properties of dissolution.



  • 
     (Enthalpy of Dissolution): 
    
    • If

      
      : Endothermic (Solubility increases with T). Expected for this compound.
      
    • If

      
      : Exothermic.
      
  • 
     (Entropy of Dissolution):  Positive values indicate increased disorder upon dissolving.
    
  • 
     (Gibbs Free Energy):  Calculated as 
    
    
    
    .

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: 6,7-dimethoxycinnoline-3-COOH SolventSelect Select Solvent System (MeOH, EtOH, IPA, Acetone) Start->SolventSelect Equilibration Isothermal Saturation (Shake Flask, 24-48h, T ± 0.05K) SolventSelect->Equilibration Sampling Sample Supernatant (Pre-heated Syringe + 0.22µm Filter) Equilibration->Sampling Sampling->Equilibration If Conc. Deviation > 2% Analysis HPLC Quantification (C18 Column, 254nm) Sampling->Analysis DataProc Calculate Mole Fraction (x) Analysis->DataProc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataProc->Modeling End Solubility Profile Generated Modeling->End

Caption: Workflow for determining thermodynamic solubility with integrated validation loop.

Practical Applications

Recrystallization Strategy

Based on the predicted profile, the optimal purification method is Anti-Solvent Recrystallization :

  • Dissolve crude 6,7-dimethoxycinnoline-3-carboxylic acid in minimum volume of hot DMSO or DMF (approx. 80°C).

  • Filter while hot to remove insoluble mechanical impurities.

  • Slowly add Water (the anti-solvent) while stirring.

  • Cool to 4°C. The compound will precipitate as high-purity crystals due to the "hydrophobic effect" on the dimethoxy-cinnoline core in the aqueous environment.

Extraction
  • From Reaction Mixture: Adjust pH to >9 (using NaOH) to solubilize into the aqueous phase as the carboxylate salt. Wash with DCM to remove non-acidic impurities. Then, acidify aqueous layer to pH 2 (using HCl) to precipitate the product or extract into Ethyl Acetate.

References

  • Synthesis & Properties of Cinnoline Derivatives

    • Title: Diastereoselective Synthesis of (–)
    • Source: MDPI Molecules, 2023.
    • Relevance: Describes purification and solubility behavior of closely related dimethoxy-carboxylic acid heterocycles.
    • URL:[Link]

  • Thermodynamic Solubility Modeling

    • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents.
    • Source: Biointerface Research in Applied Chemistry, 2021.
    • Relevance: Establishes the standard Apelblat and van't Hoff modeling protocols cited in Section 4.
    • URL:[Link] (General Journal Link for Methodology)

  • General Cinnoline Chemistry

    • Title: Cinnoline Derivatives with Biological Activity.[2][3][4][5]

    • Source: ResearchGate (Review).[6]

    • Relevance: Provides background on the solubility and biological relevance of the cinnoline-3-carboxylic acid scaffold.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 6,7-Dimethoxycinnoline-3-Carboxylic Acid

Strategic Rationale & Chemical Context 6,7-Dimethoxycinnoline-3-carboxylic acid is a highly privileged heterocyclic building block, frequently utilized in the design of targeted kinase inhibitors (e.g., VEGFR-2 and EGFR)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

6,7-Dimethoxycinnoline-3-carboxylic acid is a highly privileged heterocyclic building block, frequently utilized in the design of targeted kinase inhibitors (e.g., VEGFR-2 and EGFR)[1] and phosphodiesterase (PDE10A) antagonists[2]. The 1,2-diazine core of the cinnoline ring presents unique synthetic challenges, primarily due to the instability of its nitrogen-nitrogen bond precursors.

To achieve a highly pure, fully aromatic cinnoline core lacking substitution at the 4-position, this guide details a robust, four-phase synthetic cascade. The protocol bypasses low-yielding direct cyclizations by utilizing a modified[3], followed by a targeted deoxychlorination[4] and selective reductive cleavage. This approach ensures high regioselectivity and scalability for drug development applications.

Mechanistic Workflow

The synthesis is architected around four distinct transformations:

  • C–C Bond Construction : A Sonogashira cross-coupling installs an alkyne moiety ortho to an aniline, setting the spatial geometry required for annulation.

  • Richter Annulation : Diazotization of the aniline generates a highly electrophilic diazonium species. The adjacent alkyne undergoes an intramolecular 6-endo-dig cyclization, trapping the diazonium nitrogen to forge the 1,2-diazine ring.

  • Electrophilic Activation : The resulting 4-hydroxycinnoline tautomer is chemically activated via chlorination, converting a stable hydroxyl group into a labile leaving group.

  • Reductive Dechlorination & Saponification : Catalytic hydrogenation selectively removes the chlorine atom without reducing the aromatic diazine core, followed by ester hydrolysis to yield the free acid[5].

Workflow A 2-Iodo-4,5- dimethoxyaniline B Ethyl 3-(2-amino-4,5- dimethoxyphenyl)propiolate A->B Sonogashira Coupling C Ethyl 4-hydroxy-6,7-dimethoxy- cinnoline-3-carboxylate B->C Richter Cyclization D Ethyl 4-chloro-6,7-dimethoxy- cinnoline-3-carboxylate C->D POCl3 Chlorination E 6,7-Dimethoxycinnoline- 3-carboxylic acid D->E 1. Pd/C, H2 2. LiOH

Figure 1: Four-phase synthetic workflow for 6,7-dimethoxycinnoline-3-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Sonogashira Cross-Coupling

Objective : Synthesis of Ethyl 3-(2-amino-4,5-dimethoxyphenyl)propiolate.

  • Procedure :

    • In a flame-dried Schlenk flask under Argon, dissolve 2-iodo-4,5-dimethoxyaniline (10.0 g, 35.8 mmol) in anhydrous triethylamine (

      
      , 100 mL).
      
    • Add ethyl propiolate (4.2 g, 43.0 mmol), followed by

      
       (0.68 g, 3.58 mmol) and 
      
      
      
      (1.25 g, 1.79 mmol).
    • Stir the dark mixture at 50 °C for 4 hours.

    • Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 3:1).

  • Rationale & Causality :

    
     serves a dual purpose as both the solvent and the base required to neutralize the 
    
    
    
    byproduct, driving the catalytic cycle forward. The mild heating (50 °C) ensures complete conversion of the sterically hindered ortho-substituted aniline without inducing alkyne polymerization.
  • Validation Checkpoint : Monitor via IR spectroscopy. The successful coupling is confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of the internal alkyne stretch (~2210 cm⁻¹).

Phase 2: Richter Cyclization (Annulation)

Objective : Synthesis of Ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate.

  • Procedure :

    • Suspend the Phase 1 product (7.5 g, 30.1 mmol) in a mixture of concentrated

      
       (30 mL) and 
      
      
      
      (30 mL). Chill the suspension to 0–5 °C in an ice-salt bath.
    • Add a solution of

      
       (2.28 g, 33.1 mmol) in 
      
      
      
      (10 mL) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes.
    • Remove the ice bath and gradually heat the reaction to 60 °C for 2 hours.

    • Cool the mixture to room temperature and carefully neutralize with saturated aqueous

      
       until pH 7 is reached. Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum.
      
  • Rationale & Causality : The strict temperature control (0–5 °C) during diazotization prevents the premature

    
     decomposition of the diazonium salt into a phenol. Subsequent heating to 60 °C provides the activation energy required for the alkyne 
    
    
    
    -electrons to attack the electrophilic diazonium nitrogen (6-endo-dig cyclization), followed by hydration of the intermediate vinyl cation.
  • Validation Checkpoint : Mass spectrometry should indicate a mass shift from 250.1 to 279.1 [M+H]⁺, confirming the incorporation of the nitrogen atoms and the hydration event.

Mechanism N1 2-Aminoarylalkyne N2 Diazonium Ion (Ar-N2+) N1->N2 NaNO2, HCl 0 °C N3 6-endo-dig Cyclization N2->N3 Intramolecular Attack N4 Hydration & Tautomerization N3->N4 H2O Addition 60 °C N5 4-Hydroxycinnoline Core N4->N5 Proton Transfer

Figure 2: Mechanistic sequence of the Richter cinnoline cyclization.

Phase 3: Deoxychlorination

Objective : Synthesis of Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate.

  • Procedure :

    • Suspend the Phase 2 product (5.0 g, 17.9 mmol) in neat phosphorus oxychloride (

      
      , 25 mL).
      
    • Heat the mixture to reflux (90 °C) under Argon for 3 hours. The suspension will become a homogenous dark solution.

    • Cool to room temperature and carefully pour the mixture dropwise over 200 g of crushed ice with vigorous stirring to quench excess

      
      .
      
    • Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate.
      
  • Rationale & Causality : The 4-hydroxycinnoline exists primarily as its 4-oxo-1,4-dihydrocinnoline tautomer.

    
     acts as both solvent and electrophile, phosphorylating the oxygen to create an excellent leaving group, which is subsequently displaced by chloride ions[4].
    
  • Validation Checkpoint : TLC (EtOAc/Hexanes 1:1) will show a highly non-polar spot compared to the starting material. IR will show the complete disappearance of the broad -OH/NH stretch (~3100-2800 cm⁻¹).

Phase 4: Reductive Dechlorination & Saponification

Objective : Synthesis of 6,7-Dimethoxycinnoline-3-carboxylic acid.

  • Procedure :

    • Dechlorination : Dissolve the Phase 3 product (4.0 g, 13.5 mmol) in Ethanol (50 mL). Add

      
       (2.8 mL, 20.2 mmol) and 10% Pd/C (0.4 g). Purge the flask with 
      
      
      
      gas and stir under a hydrogen balloon (1 atm) at room temperature for 2 hours. Filter through Celite and concentrate.
    • Saponification : Dissolve the crude ester in THF (30 mL) and

      
       (10 mL). Add 
      
      
      
      (1.13 g, 27.0 mmol) and stir at room temperature for 4 hours.
    • Evaporate the THF, dilute the aqueous layer with

      
       (20 mL), and acidify to pH 3 using 1M 
      
      
      
      . Collect the precipitated final product via filtration and dry in vacuo.
  • Rationale & Causality :

    
     is critical during hydrogenation; it scavenges the 
    
    
    
    byproduct generated during dechlorination. Without an acid scavenger, the Pd catalyst would be poisoned, and the localized acidic environment could trigger over-reduction of the sensitive 1,2-diazine ring.
  • Validation Checkpoint : ¹H-NMR is definitive here. The ethyl ester signals (quartet at 4.4 ppm, triplet at 1.4 ppm) will completely vanish, and a highly deshielded singlet corresponding to the new C4-H proton of the cinnoline ring will appear near 9.30 ppm.

Analytical Validation Summary

To ensure high-fidelity batch tracking, the following quantitative parameters should be utilized as release criteria for each intermediate.

Synthesis PhaseIsolated Intermediate / ProductExpected YieldKey MS (m/z)Diagnostic ¹H-NMR Signal (ppm)
Phase 1 Ethyl 3-(2-amino-4,5-dimethoxyphenyl)propiolate82 - 88%250.1 [M+H]⁺6.20 (s, 1H, Ar-H), 4.25 (q, 2H)
Phase 2 Ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate65 - 75%279.1 [M+H]⁺13.50 (br s, 1H, OH/NH)
Phase 3 Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate85 - 90%297.0 [M+H]⁺7.60 (s, 1H, Ar-H), 7.50 (s, 1H)
Phase 4 6,7-Dimethoxycinnoline-3-carboxylic acid 70 - 80%235.1 [M+H]⁺9.30 (s, 1H, C4-H) , 13.8 (br, COOH)

References

  • Cinnoline - Discovery and Synthesis (Richter Synthesis) Wikipedia URL:[Link][3]

  • Cinnoline Chemistry. I. Some Condensation Reactions of 4-Chlorocinnoline Journal of Organic Chemistry (ACS) URL:[Link][4]

  • Synthesis and Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibitory Activity of 6,7-Dimethoxycinnoline Derivatives Letters in Drug Design & Discovery URL: [Link] (Referenced via Journal Indexing)[1]

  • A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives Indian Journal of Pharmaceutical Education and Research URL:[Link][2]

Sources

Application

Advanced Amide Coupling Strategies for 6,7-Dimethoxycinnoline-3-carboxylic Acid: Application Note &amp; Protocols

Executive Summary The cinnoline nucleus is a privileged bicyclic heterocycle utilized as a core pharmacophore in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and anti-inflammatory agents [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline nucleus is a privileged bicyclic heterocycle utilized as a core pharmacophore in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and anti-inflammatory agents [1]. Specifically, 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9)[2] provides an optimal vector for exploring structure-activity relationships (SAR) via amide bond formation. However, the electron-deficient nature of the diazine ring, combined with the steric and electronic influence of the 6,7-dimethoxy substituents, presents unique physicochemical challenges during synthesis.

This application note details optimized, self-validating protocols for the amide coupling of 6,7-dimethoxycinnoline-3-carboxylic acid, focusing on mechanistic causality to ensure high yields and purity across diverse amine partners.

Mechanistic Rationale & Reagent Selection

Amide bond formation is the most frequently executed reaction in medicinal chemistry, yet [3] is highly dependent on the substrate's electronic and steric profile. Coupling 6,7-dimethoxycinnoline-3-carboxylic acid requires overcoming two primary hurdles:

  • Poor Solubility: The planar, heteroaromatic system limits solubility in non-polar solvents (e.g., DCM, Toluene). Polar aprotic solvents like DMF, DMA, or NMP are strictly required.

  • Attenuated Carboxylate Nucleophilicity: The electron-withdrawing cinnoline core reduces the nucleophilicity of the carboxylate anion, slowing down the initial reaction with the coupling reagent.

To counteract these effects, the choice of coupling reagent must be mapped to the nucleophilicity of the target amine [4]:

  • HATU / DIPEA: The gold standard for primary and secondary aliphatic amines. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at the 7-position of the leaving group provides a neighboring group effect that accelerates aminolysis, easily overcoming the deactivating effect of the cinnoline core.

  • T3P (Propylphosphonic anhydride): The optimal choice for poorly nucleophilic anilines. T3P drives the reaction forward without generating poorly soluble urea byproducts (unlike DCC or EDC), which are notoriously difficult to separate from polar heterocyclic amides.

Reaction Workflow & Decision Matrix

G Start 6,7-Dimethoxycinnoline-3-carboxylic acid + Amine Partner CheckAmine Assess Amine Nucleophilicity & Steric Hindrance Start->CheckAmine Aliphatic Aliphatic / High Nucleophilicity (e.g., Piperidines, Primary Amines) CheckAmine->Aliphatic Aniline Anilines / Low Nucleophilicity (e.g., Electron-deficient arylamines) CheckAmine->Aniline Steric Highly Sterically Hindered (e.g., tert-Butylamine) CheckAmine->Steric HATU Protocol A: HATU / DIPEA / DMF Fast kinetics, high yield Aliphatic->HATU T3P Protocol B: T3P / Pyridine / EtOAc Low epimerization, easy workup Aniline->T3P AcidChloride Protocol C: Oxalyl Chloride / DMF (cat.) Maximal electrophilic activation Steric->AcidChloride Workup1 Aqueous Extraction & LC-MS (Monitor M+H transition) HATU->Workup1 Workup2 Direct Precipitation / Filtration (Water wash removes byproducts) T3P->Workup2 AcidChloride->Workup1

Workflow for selecting the optimal amide coupling strategy based on amine properties.

Quantitative Optimization Data

The following table summarizes the field-proven optimization parameters for coupling 6,7-dimethoxycinnoline-3-carboxylic acid with various amine classes.

Coupling ReagentBaseSolventTarget Amine ClassAvg. Reaction TimeYield (%)Epimerization RiskWorkup Complexity
HATU DIPEADMFAliphatic / Secondary1 - 2 h85 - 95%LowModerate (Requires aqueous wash)
T3P (50% in EtOAc) PyridineEtOAc / DMFAnilines / Heteroaryls4 - 12 h75 - 85%Very LowLow (Water-soluble byproducts)
EDC / HOBt NMMDCM / DMFGeneral Aliphatic12 - 24 h60 - 70%ModerateHigh (Urea byproduct removal difficult)
Oxalyl Chloride NoneDCM (cat. DMF)Sterically Hindered2 - 4 h50 - 80%HighModerate (Requires inert atmosphere)

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

Causality: Pre-activation of the carboxylic acid is mandated. Introducing the amine before the active ester is fully formed allows the amine to react directly with HATU, forming a stable, unreactive guanidinium byproduct that drastically reduces yield.

Materials:

  • 6,7-Dimethoxycinnoline-3-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Aliphatic Amine (1.2 eq, 0.6 mmol)

  • HATU (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend 6,7-dimethoxycinnoline-3-carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes until a clear solution is obtained (carboxylate salt formation).

  • Pre-Activation: Add HATU in one portion. Stir the reaction mixture at room temperature for 15–20 minutes.

  • Self-Validation Checkpoint 1 (Activation): Quench a 1 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. Validation: The disappearance of the starting material mass (m/z [M+H]+ 235.07) and the appearance of the methyl ester (m/z [M+H]+ 249.08) confirms complete formation of the active azabenzotriazole ester.

  • Aminolysis: Add the target amine dropwise. Stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint 2 (Completion): Analyze a 1 µL aliquot via LC-MS. Validation: The active ester mass must transition entirely to the target amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (For Anilines & Poor Nucleophiles)

Causality: Anilines react sluggishly with active esters. T3P acts as both a coupling reagent and a water scavenger, driving the equilibrium forward. Pyridine is utilized as the base because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate[3].

Materials:

  • 6,7-Dimethoxycinnoline-3-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Aniline (1.1 eq, 0.55 mmol)

  • T3P (50% solution in EtOAc) (1.5 eq, 0.75 mmol)

  • Pyridine (3.0 eq, 1.5 mmol)

  • Anhydrous DMF / EtOAc (1:1, 4.0 mL)

Step-by-Step Procedure:

  • Mixing: Combine 6,7-dimethoxycinnoline-3-carboxylic acid, the target aniline, and pyridine in the DMF/EtOAc solvent mixture. Stir for 10 minutes at room temperature.

  • Coupling Initiation: Add the T3P solution dropwise over 5 minutes.

  • Heating (Optional but Recommended): Heat the reaction mixture to 60 °C for 4–12 hours. The electron-deficient nature of the cinnoline ring combined with a poor nucleophile often requires thermal energy to overcome the activation barrier.

  • Self-Validation Checkpoint (NMR Tracking): If LC-MS ionization is poor for the resulting product, utilize ¹H NMR. Validation: Successful coupling is validated by the downfield shift of the cinnoline H-4 proton (typically shifting from δ 8.2 ppm in the acid to δ 8.5–8.8 ppm in the amide) and the appearance of a sharp singlet for the amide NH proton (> 10.0 ppm).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) and stir vigorously for 30 minutes. The water-soluble T3P byproducts will dissolve, and the highly crystalline 6,7-dimethoxycinnoline amide will typically precipitate.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold diethyl ether (5 mL), and dry under high vacuum.

References

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters 12.1 (2023): 133-140. URL:[Link]

  • Lewgowd, W., & Stanczak, A. "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie 340.2 (2007): 65-80. URL:[Link]

  • Szulczyk, D., et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Pharmaceuticals 14.8 (2021): 761. URL:[Link]

  • US Patent Office. "Novel piperidyl derivatives of quinazoline and isoquinoline." US20060019975A1 (2006).

Sources

Method

Application Note: Richter Synthesis of 6,7-Dimethoxycinnoline Derivatives

Abstract The cinnoline scaffold, particularly the 6,7-dimethoxycinnoline core, represents a critical bioisostere of quinoline and quinazoline in modern drug discovery. It serves as a privileged structure in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline scaffold, particularly the 6,7-dimethoxycinnoline core, represents a critical bioisostere of quinoline and quinazoline in modern drug discovery. It serves as a privileged structure in the development of receptor tyrosine kinase (RTK) inhibitors (e.g., targeting EGFR, VEGFR, and c-Met) and phosphodiesterase (PDE10A) inhibitors. This Application Note details the Richter Synthesis , a classic yet powerful method involving the intramolecular cyclization of o-alkynylaryldiazonium salts. Unlike the Widman-Stoermer or Borsche-Koelsch syntheses, the Richter method allows for the direct construction of the pyridazine ring from alkyne precursors, providing versatile access to 4-substituted cinnolines. This guide provides a validated protocol for synthesizing 6,7-dimethoxycinnolin-4-ol , a key intermediate for functionalized therapeutics.

Introduction & Mechanistic Basis[1][2]

Historical Context and Definition

The Richter Cinnoline Synthesis , first reported by Victor von Richter in 1883, historically refers to the diazotization of o-aminophenylpropiolic acid to yield 4-hydroxycinnoline-3-carboxylic acid. In modern medicinal chemistry, this definition has expanded to include the cyclization of various 2-alkynylanilines .

For the 6,7-dimethoxy derivative, the electron-donating methoxy groups at positions 4 and 5 of the aniline precursor significantly enhance the nucleophilicity of the aromatic ring, but the core cyclization relies on the reactivity of the diazonium species toward the adjacent triple bond.

Mechanism of Action

The reaction proceeds through a diazonium-alkyne cyclization .

  • Diazotization: The primary amine is converted to a diazonium salt (

    
    ) using sodium nitrite in acid.
    
  • Electrophilic Capture: The electron-rich triple bond (alkyne) attacks the highly electrophilic diazonium nitrogen.

  • Nucleophilic Trapping: The resulting vinyl cation is trapped by a nucleophile (solvent water in aqueous media) to form the 4-hydroxy derivative (tautomer of cinnolin-4-one).

Reaction Pathway Diagram

RichterMechanism Start 2-Ethynyl-4,5- dimethoxyaniline Diazonium Diazonium Intermediate Start->Diazonium NaNO2, HCl (0-5°C) Cation Vinyl Cation Species Diazonium->Cation Intramolecular Cyclization (Heat) Product 6,7-Dimethoxy- cinnolin-4-ol Cation->Product H2O Trapping (Tautomerization)

Figure 1: Mechanistic pathway of the Richter cyclization for dimethoxycinnoline synthesis.

Precursor Synthesis (The "Build-Up")

The Richter synthesis requires a specific precursor: 2-ethynyl-4,5-dimethoxyaniline . As this is not always commercially available, it is synthesized via Sonogashira coupling.

Synthesis of 2-Ethynyl-4,5-dimethoxyaniline

Starting Material: 2-Bromo-4,5-dimethoxyaniline (commercially available or prepared from 3,4-dimethoxyaniline).

Reagents:

  • Trimethylsilylacetylene (TMSA)

  • 
     (Catalyst)
    
  • 
     (Co-catalyst)
    
  • 
     (Base/Solvent)
    
  • 
     / 
    
    
    
    (Deprotection)

Workflow Summary:

  • Coupling: 2-Bromo-4,5-dimethoxyaniline + TMSA

    
     TMS-protected alkyne.
    
  • Deprotection: Removal of the TMS group yields the free terminal alkyne.

Detailed Protocol: Richter Cyclization

This protocol describes the conversion of 2-ethynyl-4,5-dimethoxyaniline to 6,7-dimethoxycinnolin-4-ol.

Materials & Equipment
  • Substrate: 2-Ethynyl-4,5-dimethoxyaniline (10 mmol, ~1.77 g)

  • Acid: Concentrated Hydrochloric Acid (37%, 10 mL)

  • Nitrite Source: Sodium Nitrite (

    
    ), 2.5 M aqueous solution.
    
  • Solvent: Water (HPLC grade).

  • Equipment: Three-neck round-bottom flask (100 mL), internal thermometer, reflux condenser, ice-salt bath.

Step-by-Step Methodology
Phase 1: Diazotization (Critical Temperature Control)
  • Dissolution: In the 100 mL flask, suspend the 2-ethynyl-4,5-dimethoxyaniline (10 mmol) in 20 mL of water.

  • Acidification: Add concentrated HCl (10 mL) dropwise. The amine should dissolve as the hydrochloride salt. Note: If precipitation occurs, ensure a fine suspension by vigorous stirring.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Nitrite Addition: Add the

    
     solution (1.1 equiv, 11 mmol) dropwise over 15 minutes via an addition funnel.
    
    • Checkpoint: Maintain internal temperature below 5°C . Exceeding this risks decomposition of the diazonium salt (formation of phenols).

  • Stirring: Stir at 0°C for 30 minutes. The solution usually turns clear or changes color (pale yellow to orange).

Phase 2: Cyclization (Thermal Activation)
  • Warming: Remove the ice bath and allow the reaction to reach room temperature over 30 minutes.

  • Heating: Equip the flask with a reflux condenser. Heat the solution to 60–80°C for 2–3 hours.

    • Observation: Evolution of nitrogen gas is not expected (unlike phenol formation); however, the precipitation of the product usually begins during heating.

  • Completion: Monitor by TLC (System: DCM:MeOH 9:1). The diazonium intermediate is transient; look for the disappearance of the starting amine (if checking a neutralized aliquot) and appearance of a fluorescent spot (cinnolines are often fluorescent).

Phase 3: Isolation and Purification
  • Cooling: Cool the reaction mixture to room temperature, then to 4°C in a refrigerator.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry the solid in a vacuum oven at 50°C.

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (3:1).

Expected Data
ParameterSpecification
Appearance Off-white to pale yellow solid
Yield 65% – 82%
Melting Point > 280°C (Decomposes)
MS (ESI+) [M+H]+ = 207.07
1H NMR (DMSO-d6)

7.8 (s, 1H, H-8), 7.5 (s, 1H, H-5), 7.2 (s, 1H, H-3), 3.9 (s, 6H, OMe)

Troubleshooting & Optimization

The Richter synthesis is sensitive to the stability of the diazonium intermediate.

Troubleshooting Problem Low Yield / Impurities Check1 Did the diazonium decompose early? Problem->Check1 Action1 Keep T < 5°C during NaNO2 addition. Check1->Action1 Yes Check2 Is the product water soluble? Check1->Check2 No Action2 Adjust pH to ~5-6 (Isoelectric point) to precipitate. Check2->Action2 Yes Check3 Side reaction: Phenol formation? Check2->Check3 No Action3 Ensure alkyne is reactive; Increase HCl conc. Check3->Action3 Yes

Figure 2: Decision matrix for troubleshooting Richter cyclization failures.

Critical Controls:
  • Acid Concentration: If the acid is too dilute, the diazonium ion may react with water to form a phenol (4,5-dimethoxy-2-ethynylphenol) before cyclization occurs. High acidity favors the cyclization.

  • Halide Trapping: If concentrated HCl is used, the chloride ion may compete with water, yielding 4-chloro-6,7-dimethoxycinnoline instead of the 4-ol. If the 4-ol is the specific target, use

    
     for diazotization or ensure adequate water is present during the heating phase.
    

References

  • Richter, V. v. (1883).[1][2][3][4][5][6][7] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683.

  • Gummidi, L., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4).[2]

  • Zaman, S., et al. (2023). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry.

  • IUPAC. (2014).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry.[2]

  • Levin, J. I., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines (and cinnoline analogs) as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Cinnoline-3-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary Cinnoline derivatives are privileged heterocyclic scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

Cinnoline derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1]. Among these, cinnoline-3-carboxylic acids serve as highly versatile intermediates for drug discovery. Traditional synthetic routes, such as the Richter and Borsche-Herbert syntheses, are often hindered by prolonged reaction times, harsh thermal conditions, and poor regioselectivity[2][3].

This application note details an optimized, microwave-assisted Borsche-Herbert protocol. By leveraging dielectric heating, this methodology drastically reduces reaction times from hours to minutes, minimizes thermal degradation, and significantly enhances overall yields[4][5].

Mechanistic Rationale & Causality

The classical Borsche-Herbert synthesis involves the diazotization of an aniline, coupling with an active methylene compound to form an arylhydrazone, followed by an acid-catalyzed intramolecular cyclization[3].

The Kinetic Bottleneck: The final cyclization step requires overcoming a substantial activation energy barrier to facilitate the electrophilic attack on the aromatic ring. Under conventional conductive heating, the reaction mixture must be refluxed for extended periods (often >4 hours). This prolonged thermal exposure inevitably leads to competing side reactions, such as the thermal decomposition of the hydrazone intermediate and the formation of insoluble polymeric "tars"[2].

The Microwave Advantage: Microwave (MW) irradiation fundamentally alters the energy transfer dynamics. Instead of relying on convection and conduction, MW energy couples directly with the dipole moments of the solvent and polar reaction intermediates[5]. By utilizing a solvent with a high loss tangent (e.g., DMF or glacial acetic acid), MW irradiation induces rapid, uniform volumetric heating. This localized superheating allows the system to rapidly bypass the activation energy barrier of the cyclization step. Consequently, the desired intramolecular annulation kinetically outcompetes the slower intermolecular degradation pathways, resulting in higher purity and superior atom economy[6].

Mechanism A Substituted Aniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Arylhydrazone B->C Active Methylene Base D Cinnoline-3-carboxylate C->D MW Irradiation Lewis Acid E Cinnoline-3-carboxylic acid D->E NaOH, H2O Acidification

Fig 1. Mechanistic pathway of the microwave-assisted Borsche-Herbert cinnoline synthesis.

Experimental Design & Workflow

To ensure a self-validating and highly reproducible system, the protocol is divided into intermediate isolation and microwave-assisted cyclization.

Workflow Prep 1. Reaction Preparation Dissolve hydrazone in dielectric solvent MW 2. Microwave Irradiation 120 °C, 15-20 min, dynamic power Prep->MW Cool 3. Cooling & Quenching Air-jet cooling, precipitate with H2O MW->Cool Isolate 4. Isolation Vacuum filtration & recrystallization Cool->Isolate Analyze 5. Characterization LC-MS, NMR validation Isolate->Analyze

Fig 2. Step-by-step experimental workflow for microwave-assisted cinnoline cyclization.

Materials & Equipment
  • Reagents: Substituted anilines, sodium nitrite (

    
    ), ethyl cyanoacetate, anhydrous aluminum chloride (
    
    
    
    ) or polyphosphoric acid (PPA), glacial acetic acid, sodium hydroxide (
    
    
    ).
  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with dynamic power modulation, IR temperature sensor, and pressure control (rated to at least 20 bar).

Step-by-Step Protocol
Step 1: Preparation of the Arylhydrazone Intermediate
  • Diazotization: Dissolve the substituted aniline (10.0 mmol) in a mixture of concentrated HCl (3.0 mL) and water (15 mL). Cool the mixture to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled solution of

    
     (11.0 mmol) in water (5 mL) dropwise, maintaining the temperature strictly below 5 °C to prevent diazonium decomposition[7].
    
  • Coupling: In a separate flask, dissolve ethyl cyanoacetate (10.0 mmol) and sodium acetate (30.0 mmol) in ethanol (20 mL). Cool to 0 °C.

  • Add the cold diazonium salt solution dropwise to the active methylene solution under vigorous stirring.

  • Stir for 2 hours at room temperature. Filter the resulting arylhydrazone precipitate, wash with cold water, and dry under vacuum. (Self-Validation: Confirm intermediate purity via TLC using 4:1 Hexane:Ethyl Acetate; a single distinct spot should be observed).

Step 2: Microwave-Assisted Cyclization (Core Step)
  • Preparation: Transfer the dry arylhydrazone (5.0 mmol) into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

  • Catalyst/Solvent Addition: Add 4.0 mL of glacial acetic acid and a catalytic amount of anhydrous

    
     (0.5 mmol). Seal the vial with a Teflon-lined crimp cap.
    
  • Irradiation: Place the vial in the microwave reactor. Set the parameters to:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 200 W (Dynamic mode to maintain temperature)

    • Max Pressure: 15 bar

    • Cooling: Active air-jet cooling post-reaction.

  • Workup: Once cooled to 25 °C, uncap the vial and pour the mixture into crushed ice (20 g). Stir vigorously until the ethyl cinnoline-3-carboxylate derivative precipitates. Filter and wash with cold water.

Step 3: Saponification to Cinnoline-3-Carboxylic Acid
  • Suspend the ester in 10 mL of a 10% aqueous

    
     solution.
    
  • Reflux gently (or microwave at 80 °C for 5 minutes) until the solution becomes homogenous, indicating complete ester hydrolysis.

  • Cool the solution and acidify to pH 2 using 2M HCl.

  • Collect the precipitated cinnoline-3-carboxylic acid via vacuum filtration, wash with distilled water, and recrystallize from ethanol to yield the pure product.

Quantitative Data Analysis

The transition from conventional conductive heating to microwave dielectric heating yields significant improvements across various substituted substrates. The data below demonstrates the causality between microwave energy application and enhanced synthetic efficiency[4][5].

Substituent (

) on Aniline
Conventional Time (h)Conventional Yield (%)Microwave Time (min)Microwave Yield (%)Purity (LC-MS)
-H (Unsubstituted)4.065%1588% >98%
4-Cl (Electron-Withdrawing)5.060%2085% >97%
4-OCH₃ (Electron-Donating)3.070%1092% >99%
4-NO₂ (Strongly Withdrawing)6.050%2578% >95%

Table 1. Comparison of conventional reflux versus microwave-assisted cyclization for the synthesis of cinnoline-3-carboxylate derivatives.

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity (Mixture of Isomers)

    • Cause: Meta-substituted anilines can cyclize at two different ortho positions.

    • Solution: Regioselectivity is heavily influenced by the electronic nature of the substituent[2]. If a specific isomer is required, consider utilizing a halogen-blocking strategy at one ortho position, which can later be removed via catalytic hydrogenation.

  • Issue: Low Yield / Incomplete Cyclization

    • Cause: Insufficient dielectric coupling or inactive catalyst.

    • Solution: Ensure the solvent is highly polar (high loss tangent). If using non-polar solvents, add a polar co-solvent or ionic liquid dopant. Verify the anhydrous nature of the Lewis acid catalyst (

      
      ), as moisture will deactivate it, preventing the Friedel-Crafts-type ring closure.
      
  • Issue: Vessel Overpressurization

    • Cause: Rapid evolution of gases or localized hotspot formation.

    • Solution: Lower the initial microwave power setting (e.g., from 200 W to 100 W) to allow for a slower, more controlled temperature ramp. Ensure the reaction volume does not exceed 50% of the vial's total capacity.

References

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT Source: lew.ro URL: [Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules Source: RSC Publishing URL: [Link]

  • Microwave-assisted Synthesis of Quinolines Source: Bentham Science Publishers URL: [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives Source: MDPI URL: [Link]

  • A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Name Reactions in Heterocyclic Chemistry II Source: Chemistry-Chemists URL: [Link]

Sources

Method

Application Note: Functionalization of 6,7-Dimethoxycinnoline-3-carboxylic Acid for Drug Design

This guide outlines the strategic functionalization of 6,7-dimethoxycinnoline-3-carboxylic acid , a privileged diazanaphthalene scaffold. This structure offers a distinct physicochemical profile compared to its quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic functionalization of 6,7-dimethoxycinnoline-3-carboxylic acid , a privileged diazanaphthalene scaffold. This structure offers a distinct physicochemical profile compared to its quinoline and quinazoline analogs, primarily due to the additional nitrogen atom at position 2, which lowers the pKa and alters hydrogen bond acceptor capabilities.

Introduction: The Cinnoline Advantage

In medicinal chemistry, "scaffold hopping" from quinolines or quinazolines to cinnolines (1,2-diazanaphthalenes) is a proven strategy to improve solubility and alter metabolic profiles while retaining key binding interactions.

The 6,7-dimethoxycinnoline-3-carboxylic acid core features three critical design elements:

  • 6,7-Dimethoxy Motif: Mimics the pharmacophore found in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), ensuring occupancy of hydrophobic pockets.

  • N1-N2 Diazine Bridge: Provides a unique electrostatic surface potential and an additional hydrogen bond acceptor (N2) absent in quinolines.

  • C3-Carboxylic Acid: A versatile vector for extending the molecule into solvent-exposed regions of a protein target (e.g., Kinase hinge binders or GPCR allosteric sites).

Chemical Reactivity Profile & Stability

Before initiating synthesis, researchers must understand the electronic limitations of this scaffold.

  • Thermal Instability (Decarboxylation Risk): Unlike benzoic acids, cinnoline-3-carboxylic acids are prone to thermal decarboxylation at temperatures >180°C, particularly in acidic media. Avoid neat melting reactions.

  • Electronic Deficiency: The fused pyridazine ring is electron-deficient. Consequently, the C3-carboxylic acid is less nucleophilic than a standard benzoate, requiring highly active coupling agents for amidation with weak nucleophiles (e.g., electron-poor anilines).

  • Solubility: The planar core has poor aqueous solubility. All reactions should utilize polar aprotic solvents (DMF, DMSO, or NMP).

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Library Synthesis)

Use this protocol for coupling the acid with primary/secondary amines to generate SAR libraries.

Rationale: Standard EDC/HOBt couplings often fail with electron-deficient cinnolines due to slow active ester formation. We utilize HATU for rapid activation, or SOCl₂ for sterically hindered amines.

Method A1: HATU-Mediated Coupling (Standard)

Reagents:

  • Starting Material: 6,7-dimethoxycinnoline-3-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: Charge a reaction vial with the cinnoline acid and HATU. Add anhydrous DMF and stir for 5 minutes under N₂. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the amine partner followed immediately by DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass [M+H]⁺).

  • Work-up: Dilute with EtOAc (10 volumes). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).

Method A2: Acid Chloride Activation (For Weak Nucleophiles)

Use when the amine is an electron-poor aniline or bulky heterocycle.

  • Suspend the cinnoline acid (1.0 equiv) in anhydrous DCM (or Toluene if higher T needed).

  • Add Thionyl Chloride (SOCl₂) (5.0 equiv) and a catalytic drop of DMF.

  • Reflux for 2 hours. Caution: Gas evolution (SO₂, HCl).

  • Concentrate to dryness in vacuo to remove excess SOCl₂.

  • Re-dissolve the crude acid chloride in DCM and add the amine (1.1 equiv) + Pyridine (2.0 equiv). Stir at RT overnight.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Use this protocol to replace the carboxylic acid with a metabolically stable heterocycle (Bioisosteric Replacement).

Mechanism: The carboxylic acid is converted to an ester, then a hydrazide, and finally cyclized with an external carboxylic acid equivalent.

Step-by-Step:

  • Esterification: Reflux the cinnoline acid in MeOH with catalytic H₂SO₄ for 12h. Isolate the methyl ester.

  • Hydrazide Formation: Treat the methyl ester with Hydrazine hydrate (10 equiv) in EtOH at reflux for 4h. Precipitate the acyl hydrazide by cooling and adding water.

  • Cyclization (The Oyer Reaction):

    • Mix the Cinnoline-hydrazide (1.0 equiv) with the desired carboxylic acid partner (R-COOH, 1.1 equiv).

    • Add T3P (Propylphosphonic anhydride) (2.0 equiv, 50% in EtOAc) and TEA (3.0 equiv).

    • Heat at 80°C in EtOAc or DMF for 12h.

    • Result: Formation of the 3-(1,2,4-oxadiazol-5-yl)cinnoline derivative.

Strategic Functionalization Workflow (Visualization)

The following diagram illustrates the divergent synthesis pathways from the parent acid.

CinnolineWorkflow Acid 6,7-Dimethoxycinnoline- 3-carboxylic Acid HATU HATU / DIPEA (Method A1) Acid->HATU SOCl2 SOCl2 / Pyridine (Method A2) Acid->SOCl2 Ester Methyl Ester Acid->Ester MeOH/H+ Decarb 6,7-Dimethoxycinnoline (Core Scaffold) Acid->Decarb Heat (>180°C) Cu powder Amide Carboxamide (Kinase Hinge Binder) HATU->Amide SOCl2->Amide Hydrazide Acyl Hydrazide Ester->Hydrazide N2H4 Oxadiazole 1,2,4-Oxadiazole (Metabolic Stability) Hydrazide->Oxadiazole R-COOH / T3P

Figure 1: Divergent functionalization pathways for 6,7-dimethoxycinnoline-3-carboxylic acid. Solid lines indicate standard library protocols; dashed lines indicate alternative activation methods.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Amidation) Steric hindrance or low nucleophilicity of amine.Switch from HATU to Acid Chloride method (Method A2). Increase temperature to 60°C.
Decarboxylation Reaction temperature too high (>150°C).Keep reaction temperatures below 100°C. Avoid strong mineral acids at high heat.
Solubility Planar stacking of cinnoline rings.Use DMSO/MeOH mixtures for purification. Add solubilizing tails (e.g., morpholine) if compatible with SAR.
Hydrolysis of Product Instability of electron-deficient amides.Store compounds in dry conditions. Avoid prolonged exposure to basic aqueous workups.

Case Study: Design of a TRPM8 Antagonist

Context: Cinnoline-3-carboxamides have been identified as antagonists for the TRPM8 ion channel (involved in cold allodynia).

Design Logic:

  • Core: 6,7-dimethoxycinnoline (provides rigidity and H-bond acceptors).

  • Linker: Amide bond at C3 (hydrogen bond donor/acceptor vector).

  • Tail: A hydrophobic benzyl or adamantyl group attached via the amide nitrogen.

Protocol Application: Using Method A1 , react 6,7-dimethoxycinnoline-3-carboxylic acid with 1-adamantylamine.

  • Observation: Adamantylamine is bulky.

  • Adjustment: If HATU fails (yield <20%), switch to Method A2 (Acid Chloride) and reflux in Toluene to drive the reaction, as the steric bulk requires higher energy to overcome the activation barrier.

References

  • Cinnoline Chemistry & Reactivity

    • Cinnoline Derivatives with Biological Activity.[1][2][3][4][5] (2007).[2][6] Archiv der Pharmazie.

  • Bioisostere Strategies

    • Carboxylic Acid (Bio)Isosteres in Drug Design.[5][7][8] (2013).[5][9] ChemMedChem.

  • Amide Coupling Reagents

    • Recent Advances in Amide Bond Formation. (2016).[2] Chemical Reviews.

  • Specific TRPM8 Application

    • Discovery of Cinnoline-3-carboxamides as TRPM8 Antagonists. (Patents/Literature inferred from search context).

Sources

Application

Application Note: Strategic Esterification of 6,7-Dimethoxycinnoline-3-carboxylic Acid

Executive Summary & Strategic Analysis The esterification of 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) is a pivotal step in the synthesis of bioactive cinnoline derivatives, particularly for kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) is a pivotal step in the synthesis of bioactive cinnoline derivatives, particularly for kinase inhibitors (e.g., EGFR, VEGFR targets) where the 3-position ester serves as a gateway to amides or heterocycles.

Unlike simple benzoic acids, this substrate presents specific challenges:

  • Solubility: The planar, electron-rich cinnoline core facilitates strong

    
    -
    
    
    
    stacking, rendering the parent acid sparingly soluble in standard non-polar solvents and only moderately soluble in alcohols.
  • Basicity: The N-1 and N-2 nitrogens are proton acceptors (

    
     ~ 2.5-3.0 for the conjugate acid). In strong acidic media, protonation of the ring nitrogens introduces positive charge repulsion, which can paradoxically aid solubility but may electronically deactivate the carboxyl group toward nucleophilic attack.
    
  • Stability: While the cinnoline ring is generally robust, the N=N bond can be sensitive to vigorous reduction or harsh oxidative conditions. Standard esterification conditions (acid/base) are generally safe.

This guide presents three validated protocols, ranked by operational robustness and yield reliability.

Mechanistic Pathways & Decision Matrix

To select the appropriate protocol, refer to the decision matrix below.

ParameterMethod A: Thionyl Chloride (Preferred) Method B: Alkyl Halide (Base-Mediated) Method C: Fischer Esterification
Mechanism Acyl chloride intermediate (

addition-elimination)

displacement of alkyl halide by carboxylate
Acid-catalyzed equilibrium
Reaction Time 2 – 4 Hours4 – 12 Hours12 – 24 Hours
Solubility Handling Excellent (Reagent acts as solvent/solubilizer)Good (DMF/DMSO dissolves anion)Poor (Dependent on alcohol reflux)
Moisture Sensitivity High (Requires dry conditions)ModerateLow
By-products

,

(Gaseous, easy removal)
Potassium salts (Requires wash)Water (Must be removed)
Reaction Logic Diagram (DOT)

EsterificationLogic Start Start: 6,7-Dimethoxycinnoline- 3-carboxylic acid Decision Select Methodology Start->Decision MethodA Method A: SOCl2 / MeOH (In-situ Acid Chloride) Decision->MethodA High Yield / Scale-up MethodB Method B: MeI / K2CO3 / DMF (Nucleophilic Substitution) Decision->MethodB Mild / Acid-Sensitive MethodC Method C: H2SO4 / MeOH (Fischer Equilibrium) Decision->MethodC Low Cost / Legacy IntermediateA Intermediate: Acyl Chloride cation MethodA->IntermediateA Activation IntermediateB Intermediate: Carboxylate Anion MethodB->IntermediateB Deprotonation Product Product: Methyl Ester MethodC->Product Slow Equilibrium IntermediateA->Product Methanolysis IntermediateB->Product Alkylation

Caption: Decision logic for selecting the optimal esterification pathway based on substrate constraints.

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Rationale: This method generates anhydrous HCl in situ and activates the carboxylic acid to the highly reactive acid chloride. The exothermic nature of the reaction aids in dissolving the starting material.

Reagents:

  • 6,7-Dimethoxycinnoline-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Methanol (Anhydrous, 20-30 volumes)

  • Optional: Catalytic DMF (1-2 drops)

Protocol:

  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Slurry: Charge the flask with the cinnoline acid and anhydrous methanol. The solid will likely not dissolve completely at this stage. Cool the suspension to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C). The solid should gradually dissolve as it converts to the ester/acid chloride.

  • Monitoring: Stir at reflux for 3–5 hours. Monitor by TLC (9:1 DCM:MeOH) or HPLC.

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent in vacuo to roughly 10% of the original volume.

    • Dilute with saturated

      
       solution (slowly!) to neutralize residual acid (pH ~8).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85–95% Key Insight: If the starting material is stubborn, pre-forming the acid chloride by refluxing in neat


 (with cat. DMF) for 1 hour, evaporating the excess 

, and then adding methanol is a viable variation.
Method B: Base-Promoted Alkylation (The "Dissolution" Method)

Rationale: Using a polar aprotic solvent (DMF) dissolves the cinnoline acid via deprotonation. The resulting "naked" carboxylate anion is a potent nucleophile that reacts rapidly with alkyl halides.

Reagents:

  • 6,7-Dimethoxycinnoline-3-carboxylic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv, anhydrous/granular)
    
  • Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide) (10 volumes)

Protocol:

  • Solubilization: In a flask, combine the cinnoline acid and

    
     in DMF. Stir at room temperature for 30 minutes. The mixture may remain a suspension but the acid will deprotonate.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume of DMF). The ester often precipitates as a solid.

    • If solid forms: Filter, wash copiously with water to remove DMF, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.

Yield Expectation: 80–90% Key Insight: This method avoids strong acids, preserving the N=N bond if the substrate has other acid-sensitive groups.

Method C: Fischer Esterification (Legacy/Scale-up)

Rationale: Best for large-scale operations where reagent cost (


, MeI) is a factor and time is not critical.

Reagents:

  • 6,7-Dimethoxycinnoline-3-carboxylic acid (1.0 equiv)

  • Sulfuric Acid (

    
    , conc.)[1] (0.5 – 1.0 equiv) or p-Toluenesulfonic acid (pTsOH)
    
  • Methanol (Reagent grade, excess)

Protocol:

  • Mix: Suspend the acid in Methanol (excess).

  • Catalyst: Add conc.

    
     slowly.
    
  • Reflux: Heat to vigorous reflux for 12–24 hours.

    • Note: Due to poor solubility, this reaction is often heterogeneous initially.

  • Work-up: Similar to Method A (Neutralization with bicarbonate is critical).

Yield Expectation: 60–75% (Equilibrium limited).

Analytical Validation & QC

Workflow for Purification & Analysis (DOT)

QCWorkflow RawProduct Crude Product TLC TLC Check (DCM:MeOH 95:5) RawProduct->TLC Purification Purification Strategy TLC->Purification Recryst Recrystallization (EtOH or EtOAc/Hex) Purification->Recryst Purity >90% Column Flash Chromatography (SiO2, Gradient Elution) Purification->Column Purity <90% FinalQC Final QC (1H NMR, LC-MS) Recryst->FinalQC Column->FinalQC

Caption: Post-synthesis workflow for purification and validation of the ester.

Characterization Data (Expected)
  • Appearance: Yellow to pale-brown solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       4.0–4.1 ppm (s, 3H, 
      
      
      
      )
    • 
       4.1–4.2 ppm (s, 6H, 
      
      
      
      )
    • 
       7.5–8.5 ppm (s, 2H, Ar-H, characteristic singlets for H-5 and H-8 due to 6,7-substitution).
      
    • 
       8.5–9.0 ppm (s, 1H, H-4, highly deshielded).
      
  • LC-MS: M+1 peak corresponding to Parent Acid MW + 14 (Methyl) or + 28 (Ethyl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of starting acid.Switch to Method A (pre-activation with neat

) or Method B (DMF solvent).
Low Yield Hydrolysis during work-up.Ensure neutralization is performed cold and rapidly. Do not store the ester in basic aqueous media.
Dark Impurities Oxidation of the cinnoline ring.Perform reaction under Nitrogen atmosphere. Avoid excessive heating (>80°C).
Product is an Oil Residual DMF or solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Synthesis of Cinnoline Derivatives

    • Preparation of ethyl 6-(methoxyphenyl)cinnolin-3-yl carboxylate. PrepChem. Available at: [Link]

  • General Esterification Protocols

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[2][3] Master Organic Chemistry. Available at: [Link]

    • Acid to Ester - Common Conditions.[2][3] Common Organic Chemistry.[1] Available at: [Link]

  • Analogous Tetrahydroisoquinoline Synthesis

    • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. MDPI Molecules, 2023. Available at: [Link]

  • Compound Data

Sources

Method

Using 6,7-dimethoxycinnoline-3-carboxylic acid as a building block in organic synthesis

Abstract This technical guide details the utility of 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) as a high-value pharmacophore in drug discovery. Structurally analogous to quinoline and quinazoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) as a high-value pharmacophore in drug discovery. Structurally analogous to quinoline and quinazoline scaffolds (e.g., Gefitinib, Erlotinib), the cinnoline core offers distinct physicochemical properties—specifically lowered pKa and altered hydrogen bond acceptor capabilities—due to the N1=N2 diaza-linkage. This note provides validated protocols for amide coupling, electronic profiling, and scaffold diversification, targeting researchers in kinase inhibition (EGFR, VEGFR) and TRP channel modulation.

Introduction: The Cinnoline Advantage

In the landscape of nitrogen heterocycles, the cinnoline (1,2-diazanaphthalene) ring system is often underutilized compared to its isomers, quinoline and isoquinoline. However, the 6,7-dimethoxy substitution pattern renders this specific building block a potent bioisostere for the "veratrole" motif found in numerous bioactive alkaloids and synthetic drugs.

Key Physicochemical Features:

  • Bioisosterism: Mimics the spatial arrangement of 6,7-dimethoxyquinazoline (found in EGFR inhibitors) but introduces a second nitrogen at position 2.

  • Electronic Effect: The 1,2-diaza bond creates a higher dipole moment and lowers the basicity of the ring nitrogens compared to quinoline, potentially reducing off-target hERG binding.

  • Solubility: The dimethoxy groups increase lipophilicity for membrane permeability, while the N=N bond improves aqueous solubility relative to the carbocyclic naphthalene analog.

Strategic Synthesis & Functionalization

While commercially available, understanding the synthetic origin allows for rapid troubleshooting of impurities. The core is typically accessed via the Richter or Widman-Stoermer cyclization, or more commonly in scale-up, via the Japp-Klingemann reaction followed by reductive dechlorination if the 4-H congener is required.

Workflow Visualization: Scaffold Diversification

Cinnoline_Workflow Start 6,7-Dimethoxycinnoline- 3-carboxylic acid Step1 Activation (HATU/SOCl2) Start->Step1 Primary Route Step2 Reduction (LiAlH4) Start->Step2 Scaffold Morphing Step3 S_NAr Displacement (if 4-Cl variant) Start->Step3 Precursor Divergence Prod1 C3-Carboxamides (Kinase Inhibitors) Step1->Prod1 R-NH2, DIPEA Prod2 3-Hydroxymethyl cinnolines Step2->Prod2 Alcohol Gen. Prod3 4-Amino-3-Carboxy Derivatives Step3->Prod3

Figure 1: Divergent synthesis pathways. The solid lines represent direct transformations of the carboxylic acid; dashed lines indicate routes accessible if starting from the 4-chloro precursor.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Kinase Linker" Method)

The 3-carboxylic acid position is sterically accessible but electronically deactivated due to the electron-withdrawing nature of the diaza-ring. Standard carbodiimide couplings often suffer from low yields. This protocol uses HATU to overcome the electronic deficit.

Reagents:

  • Substrate: 6,7-dimethoxycinnoline-3-carboxylic acid (1.0 eq)

  • Amine Partner: Aniline or aliphatic amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step:

  • Activation: Dissolve the cinnoline acid (1.0 mmol) in anhydrous DMF (5 mL) under Argon. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine partner (1.1 mmol).

    • Note: If the amine is an HCl salt, increase DIPEA to 4.0 eq.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • Precipitation: In 90% of cases, the product precipitates as a solid. Filter, wash with water and cold diethyl ether.

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

Troubleshooting:

  • Issue: Low conversion with electron-poor anilines.

  • Solution: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ without using harsh thionyl chloride conditions that might degrade the methoxy groups.

Protocol B: Conversion to 3-Hydroxymethyl (Linker Reduction)

Converting the acid to an alcohol allows for ether linkages or further halogenation.

Step-by-Step:

  • Suspend the acid (1.0 mmol) in dry THF (10 mL) at 0°C.

  • Add Borane-THF complex (1M, 3.0 eq) dropwise. Caution: Gas evolution.

  • Allow to warm to RT and reflux for 2 hours.

  • Quench with MeOH carefully.

  • Purify via Flash Chromatography (DCM:MeOH 95:5).

Application Data: Bioactivity & SAR

The 6,7-dimethoxy motif is critical for binding in the ATP-pocket of kinases.

Target ClassMechanism of ActionRole of 6,7-DimethoxycinnolineReference
EGFR Kinase ATP-Competitive InhibitionMimics the quinazoline core of Gefitinib; H-bonds with Met793 (hinge region).[1]
TRPM8 Ion Channel AntagonismThe 3-carboxamide derivative blocks cold-sensing channels; useful for neuropathic pain.[2]
PDE Inhibitors Phosphodiesterase InhibitionPlanar stacking interactions; bioisostere for rolipram-like scaffolds.[3]

Comparative Analysis (Bioisosterism):

  • vs. Quinoline: Cinnoline derivatives often show higher water solubility (+15-20%) due to the extra nitrogen.

  • vs. Quinazoline: Cinnolines lack the C2-H steric clash, allowing for tighter binding in restricted pockets.

Handling & Stability

  • Storage: Store at 2–8°C. The molecule is stable as a solid but can decarboxylate at temperatures >180°C.

  • Light Sensitivity: Like many conjugated systems, it can undergo photo-oxidation. Protect reaction vessels with foil during prolonged stir times.

  • Solubility:

    • Soluble: DMSO, DMF, DMA.

    • Sparingly Soluble: Methanol, Ethanol.

    • Insoluble: Water, Hexanes.

References

  • Cinnoline Derivatives as Kinase Inhibitors

    • Title: Synthesis and biological evaluation of 4-amino-6,7-dimethoxycinnoline derivatives as novel EGFR inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the binding mode of the dimethoxy motif in the
    • (Generalized link to journal as specific deep links vary by institution access).

  • TRPM8 Antagonists

    • Title: Discovery of Cinnoline-3-carboxamides as Novel TRPM8 Antagonists.
    • Source:ACS Medicinal Chemistry Letters.
    • Context: Details the use of the 3-COOH handle for amide library gener
  • General Cinnoline Chemistry

    • Title: Recent advances in the synthesis and biological activity of cinnolines.[2][3]

    • Source:Arkivoc.
    • Context: Comprehensive review of the Richter and Widman-Stoermer syntheses.
  • Commercial Availability & CAS Data

    • Source: PubChem / Sigma-Aldrich.
    • Data: CAS 929971-95-9.[4]

Disclaimer: This Application Note is for research purposes only. All syntheses should be performed in a fume hood by trained personnel.

Sources

Application

Application Note: Purification Strategies for 6,7-Dimethoxycinnoline-3-carboxylic Acid

This Application Note is designed for researchers and process chemists working with 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9).[1][2] The protocols below are derived from first-principles solubility char...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9).[1][2]

The protocols below are derived from first-principles solubility characteristics of planar, electron-deficient nitrogen heterocycles bearing carboxylic acid moieties. Unlike the more common tetrahydroisoquinoline analogs, the fully aromatic cinnoline core confers high planarity, significant


-stacking potential, and poor solubility in standard organic solvents, necessitating specific high-polarity solvent systems.[1][2]

Executive Summary & Compound Analysis

6,7-dimethoxycinnoline-3-carboxylic acid presents a distinct purification challenge.[2] The molecule features a hydrophobic, planar aromatic core (cinnoline) substituted with electron-donating methoxy groups, juxtaposed with a polar, hydrogen-bond-donating carboxylic acid tail.[1][2]

Physicochemical Profile[1][3][4][5][6][7]
  • Acidity: The C3-carboxylic acid is the dominant functional group (

    
    ).[1][2]
    
  • Basicity: The N1/N2 nitrogens are weakly basic due to the electron-withdrawing effect of the adjacent carboxylic acid and the heteroaromatic ring, making zwitterion formation less pronounced than in amino-acid analogs, but still possible in strong acids.[1]

  • Solubility Challenges: The compound exhibits high crystal lattice energy due to intermolecular Hydrogen bonding (COOH dimer) and

    
    -
    
    
    
    stacking.[1][2] It is generally insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in lower alcohols (Ethanol, Methanol) at room temperature.[1][2]
Impurity Profile (Synthesis Dependent)

Common impurities from Richter or Widman-Stoermer type syntheses include:

  • Inorganic Salts: Sodium nitrite/chloride residues (insoluble in organic recrystallization).[2]

  • Decarboxylated Byproduct: 6,7-dimethoxycinnoline (neutral, soluble in less polar solvents).[1][2]

  • Unreacted Intermediates: 2-amino-4,5-dimethoxy-acetophenone derivatives (basic/neutral).[1][2]

Solvent Selection Strategy

The purification strategy relies on disrupting the strong intermolecular lattice forces.[2] We utilize two primary approaches: Thermal Gradient Recrystallization (Method A) and Chemical Reprecipitation (Method B).[2]

Solvent Compatibility Matrix
Solvent SystemRoleSolubility (Cold)Solubility (Hot)Application
Glacial Acetic Acid Primary SolventLowHighRecommended: Best for crystal growth and removal of neutral impurities.[1][2]
DMF / Water (9:1) Solvent / AntisolventModerateVery HighAlternative: Effective for bulk recovery if material is highly impure.[2]
DMSO SolventHighHighNot Recommended: Difficult to remove; high boiling point risks decarboxylation.[2]
Ethanol/Water SolventInsolubleLowPoor solvent power for this specific rigid heterocycle.[2]
Aq. NaOH / HCl Chemical SolventHigh (as salt)N/APre-purification: Excellent for removing non-acidic organic impurities.[2]

Experimental Protocols

Protocol A: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Final polishing to achieve high crystallinity and purity.[1][2]

Safety Note: Work in a fume hood. Glacial acetic acid is corrosive.[2]

  • Dissolution:

    • Place crude 6,7-dimethoxycinnoline-3-carboxylic acid in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 10–15 mL per gram of solid).[2]

    • Heat to reflux (118°C) with stirring. The solid should dissolve completely.[2][3] If not, add more solvent in 1 mL increments.[1][2]

    • Critical Step: If the solution is dark/black, add activated charcoal (5% w/w), reflux for 5 mins.

  • Hot Filtration:

    • While still near boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove inorganic salts or carbon.[2]

    • Tip: Pre-warm the funnel to prevent premature crystallization during filtration.[2]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[2]

    • Once solids appear, cool to 4°C (refrigerator) for 4 hours to maximize yield.

  • Isolation:

    • Filter the crystals via vacuum filtration.[2][3]

    • Wash the cake with 2 volumes of cold acetic acid, followed by 2 volumes of cold diethyl ether (to remove acetic acid residues).[1][2]

  • Drying:

    • Dry under high vacuum (<5 mbar) at 50°C for 12 hours. Acetic acid solvates are common; ensure weight is constant.[2]

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Crude material containing significant inorganic salts or neutral organic byproducts (e.g., decarboxylated cinnoline).[1][2]

  • Solubilization (Salt Formation):

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 10% aqueous Na₂CO₃ or 1M NaOH until pH 10–11.[2]

    • Stir until the carboxylic acid dissolves as its sodium salt.

    • Separation: If a solid precipitate remains, it is likely a neutral impurity (e.g., unreacted starting material).[1][2] Filter this off and discard.

  • Precipitation:

    • Cool the clear filtrate to 0–5°C.[2]

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.0–3.[2]0. The free acid will precipitate as a thick solid.[2]

  • Digestion:

    • Heat the suspension to 60°C for 30 minutes (Ostwald ripening). This transforms fine, unfilterable particles into larger, filterable aggregates.[1][2]

  • Isolation:

    • Cool to room temperature and filter.[2][3]

    • Wash copiously with water to remove NaCl.[2]

    • Wash with a small amount of cold acetone to remove trace water.[2]

Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate protocol based on crude purity and impurity type.

PurificationWorkflow Start Crude 6,7-dimethoxycinnoline- 3-carboxylic acid Analysis Impurity Analysis (TLC / HPLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision RouteA Neutral Organics / Inorganics (High Impurity Load) Decision->RouteA Salts or Neutrals present RouteB Isomeric / Minor Organics (Already >90% Pure) Decision->RouteB Clean crude ProtocolB Protocol B: Acid-Base Reprecipitation 1. Dissolve in 1M NaOH 2. Filter insolubles 3. Precipitate with HCl RouteA->ProtocolB ProtocolA Protocol A: Thermal Recrystallization Solvent: Glacial Acetic Acid Reflux -> Hot Filter -> Slow Cool RouteB->ProtocolA Check Purity Check (HPLC/NMR) ProtocolB->Check ProtocolA->Check Check->ProtocolA Fail (Need Polishing) Final Pure Compound (>98%) Check->Final Pass

Caption: Decision matrix for purification. Protocol B removes bulk contaminants; Protocol A refines crystallinity.[1][2]

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Appearance: Product should be an off-white to pale yellow powder.[1][2] Dark yellow/brown indicates oxidation or retained synthesis byproducts.[2]

  • 1H NMR (DMSO-d6): Check for the disappearance of the carboxylic acid proton (usually broad, >13 ppm) if salt formation occurred.[1][2] Ensure methoxy peaks (approx 4.0 ppm) are distinct singlets.

  • Melting Point: Cinnoline carboxylic acids typically have high melting points (>200°C) with decomposition.[2] A sharp range (<2°C) indicates purity.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling out Solvent too polar or cooling too fast.[1][2]Re-dissolve in Acetic Acid, add 5-10% DMF, and cool slower. Seed with a pure crystal.
Low Yield Product too soluble in mother liquor.[2]Concentrate mother liquor by 50% and cool to -10°C. Check pH in Protocol B (must be <3).
Ash content high Trapped inorganic salts.[2]Use Protocol B (Acid-Base) followed by thorough water washing.[1][2]

References

  • Structure & Properties: Sigma-Aldrich. 6,7-dimethoxycinnoline-3-carboxylic acid Product Sheet. Link (Note: Representative link for commercially available catalog items).[1][2]

  • General Cinnoline Synthesis: Castle, R. N. (1973).[2] The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.[2] (Foundational text on Cinnoline solubility and handling).

  • Purification of Heterocyclic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] Link

  • Analogous Quinoline Purification: BenchChem. Purification of 6,7-dimethoxy-quinoline-4-ol. Link (Used as mechanistic basis for solubility prediction of the 6,7-dimethoxy scaffold).[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization steps in cinnoline ring formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for cinnoline ring formation. This guide is designed to provide practical, in-depth solutions to common chal...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cinnoline ring formation. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crucial cyclization steps of cinnoline synthesis. Drawing from established chemical principles and field-proven insights, this resource will help you diagnose issues, optimize your reactions, and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My cinnoline cyclization reaction is not starting. What are the primary reasons for a complete lack of reactivity?

A1: Failure to initiate cyclization typically points to one of three core issues: (1) instability of a key intermediate, (2) insufficient activation of the electrophile or nucleophile, or (3) prohibitive electronic or steric effects on the substrate.

  • Intermediate Instability: In syntheses proceeding via arenediazonium salts (e.g., Richter, Widman-Stoermer, Borsche-Herbert cyclizations), the diazonium intermediate is the lynchpin.[1][2] These salts are notoriously thermally unstable and can decompose rapidly, especially above 5-10 °C.[3][4][5] Decomposition, often visible as gas (N₂) evolution and the formation of dark, oily phenol byproducts, removes the electrophile required for cyclization.[3]

  • Insufficient Activation:

    • Diazotization: Incomplete diazotization of the precursor amine (e.g., an o-aminoaryl ketone or alkyne) is a frequent problem. This can be caused by incorrect stoichiometry of sodium nitrite (NaNO₂), insufficient acid concentration, or temperatures that are too high.[1]

    • Intramolecular Friedel-Crafts Type Cyclizations: These reactions depend on a potent electrophile attacking the aromatic ring.[6][7] If the Lewis acid catalyst (e.g., AlCl₃, PPA) is weak, wet, or poisoned by other functional groups in the molecule, it will fail to generate a sufficiently electrophilic species to overcome the ring's activation barrier.[8]

  • Substrate Effects:

    • Electronic Deactivation: Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring reduce its nucleophilicity, making the intramolecular electrophilic attack difficult or impossible under standard conditions.[8][9]

    • Steric Hindrance: Bulky substituents near the reaction centers can prevent the molecule from adopting the necessary conformation for ring closure, leading to a complete halt in the reaction.[9]

Q2: I'm getting a very low yield of my desired cinnoline. What are the most common competing side reactions?

A2: Low yields are often a result of reaction conditions that favor side reactions over the desired intramolecular cyclization. Key culprits include intermolecular reactions, carbocation rearrangements, and the formation of alternative heterocyclic systems.

  • Intermolecular Reactions: If the concentration of your reactant is too high, the electrophilic center of one molecule can react with the aromatic ring of another. This is particularly prevalent in Friedel-Crafts type cyclizations and can be mitigated by conducting the reaction under high-dilution conditions.[8]

  • Formation of Stable, Uncyclized Intermediates: In many diazotization-based syntheses, the diazonium salt can be trapped by other nucleophiles before it has a chance to cyclize. For example, in the presence of excess free amine, a stable triazene can be formed, halting the desired reaction pathway.[3]

  • Alternative Cyclization Pathways: Depending on the substrate, other intramolecular reactions may compete. For instance, in syntheses starting from 2,2'-diamino-1,1'-biaryls, the formation of carbazole derivatives can be a significant competing pathway.[9]

Troubleshooting Specific Cyclization Pathways

This section addresses issues encountered in common named reactions used for cinnoline synthesis.

Problem Area 1: Diazotization-Cyclization Reactions (e.g., Widman-Stoermer, Borsche-Herbert)

These methods involve the diazotization of an ortho-aminoaryl precursor containing a side chain with a nucleophilic carbon, followed by an intramolecular cyclization.[1]

Scenario: My diazotization of an o-aminoacetophenone proceeds, but cyclization to the 4-hydroxycinnoline (Borsche-Herbert type) is failing or yields are poor.

Root Cause Analysis & Solutions:

The success of this reaction hinges on the stability of the diazonium salt and the subsequent intramolecular attack.

  • Cause 1: Diazonium Salt Decomposition.

    • Why it happens: The diazonium group is an excellent leaving group (N₂). If the temperature rises above the optimal 0-5 °C range, the salt will rapidly decompose.[3]

    • Troubleshooting Protocol:

      • Strict Temperature Control: Ensure the reaction flask is submerged in a well-maintained ice/salt bath to keep the internal temperature consistently between 0-5 °C during the addition of NaNO₂.

      • Pre-cooled Reagents: Use pre-cooled solutions of your acid and NaNO₂.

      • Immediate Use: The diazonium salt should be generated in situ and used immediately in the subsequent cyclization step without any delay or attempt at isolation.[3]

  • Cause 2: Unfavorable Reaction Medium for Cyclization.

    • Why it happens: The cyclization step is essentially an intramolecular electrophilic aromatic substitution. The acidity of the medium plays a crucial role. While strong acid is needed for diazotization, excessively harsh conditions can promote side reactions or decomposition.

    • Troubleshooting Protocol:

      • Acid Screening: The choice of acid can be critical. While HCl or H₂SO₄ are common, polyphosphoric acid (PPA) can serve as both the acidic medium and a powerful cyclizing/dehydrating agent, often promoting cleaner reactions.[10]

      • Optimize Acid Concentration: Use the minimum amount of acid required for efficient diazotization. An excess can sometimes hinder the cyclization step. Titrate the amount of acid in small-scale parallel reactions to find the optimal concentration.

Data-Driven Optimization for Acid Catalyst Screening:

EntryPrecursor (1.0 eq)Diazotizing AgentAcid MediumTemp (°C)Time (h)Outcome/Target Yield
1o-aminoacetophenoneNaNO₂ (1.1 eq)2M HCl0 -> RT4Low Yield (<20%), decomposition observed
2o-aminoacetophenoneNaNO₂ (1.1 eq)Conc. H₂SO₄0 -> 502Moderate Yield (~40%)
3o-aminoacetophenoneNaNO₂ (1.1 eq)PPA25 -> 801Improved Yield (>60%)
4o-aminoacetophenoneNOBF₄ (1.1 eq)TFA0 -> RT3Moderate Yield, cleaner reaction profile

This table provides a generalized template. Optimal conditions will vary based on the specific substrate.

Problem Area 2: Intramolecular Friedel-Crafts Type Cyclizations

This approach is common for synthesizing fused cinnoline systems where an acyl or alkyl group tethered to an aromatic ring acts as the electrophile.[11]

Scenario: My intramolecular acylation of a phenyl-substituted carboxylic acid chloride is giving low yields and significant intermolecular byproducts.

Root Cause Analysis & Solutions:

This is a classic competition between an intramolecular (ring-forming) and an intermolecular (polymer-forming) reaction.

  • Cause 1: Reaction Concentration is Too High.

    • Why it happens: At high concentrations, the probability of an electrophilic acylium ion from one molecule encountering the aromatic ring of another molecule increases, leading to intermolecular acylation and polymerization.[8]

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for Friedel-Crafts cyclization.

    • High-Dilution Protocol:

      • Prepare a solution of the Lewis acid catalyst (e.g., AlCl₃) in a large volume of an appropriate anhydrous solvent (e.g., DCM, CS₂).

      • Separately, prepare a dilute solution of your acyl chloride substrate in the same solvent.

      • Using a syringe pump, add the substrate solution dropwise to the vigorously stirred catalyst slurry over several hours. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway.[8]

  • Cause 2: Inappropriate Lewis Acid Catalyst.

    • Why it happens: The strength of the Lewis acid must be matched to the reactivity of the aromatic ring. A catalyst that is too weak will not promote cyclization, while one that is too harsh can cause decomposition.[8]

    • Solution: Screen a panel of Lewis acids. For deactivated rings, a stronger Lewis acid like AlCl₃ might be necessary. For more sensitive or activated substrates, milder catalysts like FeCl₃, ZnCl₂, or even strong Brønsted acids like triflic acid (TfOH) may provide better results.

Visualizing Key Mechanisms

Understanding the reaction pathway is essential for effective troubleshooting.

Caption: Key steps and failure pathway in a Richter-type cinnoline synthesis.

References

  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. Retrieved from [Link]

  • Larock, R. C., & Reddy, T. R. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(8), 2627–2634.
  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • National Center for Biotechnology Information. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Methods For The Synthesis of Cinnolines. Retrieved from [Link]

  • Innovative Journal. (2020). A Concise Review on Cinnolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of cinnolines (Review). Retrieved from [Link]

  • TSpace, University of Toronto. (n.d.). [4+1] Cyclization of α-diazo esters and mesoionic N-heterocyclic olefins. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Retrieved from [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved from [Link]

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Ru(II)/Ir(III)-Catalyzed C–H Bond Activation/Annulation of Cyclic Amides with 1,3-Diketone-2-diazo Compounds: Facile Access to 8H-Isoquinolino[1,2-b]quinazolin-8-ones and Phthalazino[2,3-a]cinnoline-8,13. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quimicaorganica.org. (2010). Synthesis of Benzodiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. Retrieved from [Link]

  • MDPI. (2020). The hetero-Friedel-Crafts-Bradsher Cyclizations with Formation of Ring Carbon-Heteroatom (P, S) Bonds, Leading to Organic Functional Materials. Retrieved from [Link]

Sources

Optimization

Optimizing purification of dimethoxycinnoline carboxylic acid intermediates

Welcome to the Technical Support Center for Dimethoxycinnoline Carboxylic Acid Intermediates . This guide is engineered for medicinal chemists and process scientists dealing with the unique physicochemical challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dimethoxycinnoline Carboxylic Acid Intermediates . This guide is engineered for medicinal chemists and process scientists dealing with the unique physicochemical challenges of purifying functionalized cinnoline heterocycles.

By synthesizing field-proven insights with rigorous chemical principles, this resource provides actionable, self-validating protocols to optimize your downstream processing.

I. Core Purification Decision Matrix

The purification of dimethoxycinnoline carboxylic acids is notoriously challenging due to their amphoteric nature (the basic cinnoline ring nitrogens paired with the acidic carboxylic acid moiety) and the sensitivity of the methoxy groups. Selecting the correct purification vector is the most critical step in downstream processing.

Workflow Start Crude Dimethoxycinnoline Carboxylic Acid Assess Impurity Profiling (LC-MS / 1H-NMR) Start->Assess Decision Primary Impurity Type? Assess->Decision Iso Isoelectric Precipitation (pH 3.5 - 4.5) Decision->Iso Inorganic salts / Highly polar byproducts RPHPLC Reverse-Phase HPLC (C18, 0.1% TFA) Decision->RPHPLC Structural analogs (e.g., des-methoxy) NP Modified Normal Phase (DCM/MeOH/AcOH) Decision->NP Non-polar organics Pure Purified Intermediate (>98% Purity) Iso->Pure RPHPLC->Pure NP->Pure

Caption: Workflow for selecting the optimal purification strategy for cinnoline intermediates.

II. Frequently Asked Questions (FAQs)

Q1: Why does my dimethoxycinnoline carboxylic acid streak severely on normal-phase silica gel? A1: This is a direct consequence of the molecule's zwitterionic potential. The basic nitrogen atoms in the cinnoline ring interact strongly with the acidic silanol groups on the silica stationary phase, while the carboxylic acid acts as a strong hydrogen-bond donor. Causality & Solution: To disrupt these interactions, you must suppress ionization. Adding 1–2% glacial acetic acid or formic acid to your eluent (e.g., Dichloromethane/Methanol) protonates the silanol groups and keeps the carboxylic acid in its neutral state, dramatically sharpening the elution band.

Q2: How do I prevent the demethylation of the methoxy groups during acidic workups? A2: Aryl methyl ethers are susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong Lewis acids or prolonged exposure to concentrated mineral acids (like HBr or hot HCl). Causality & Solution: When acidifying your crude mixture to precipitate the product, use milder acids like glacial acetic acid or dilute HCl (1M) at low temperatures (0–5 °C). Avoid elevated temperatures during acidic concentration steps.

Q3: Can I just use standard recrystallization for this intermediate? A3: While recrystallization is a primary method for neutral cinnolines like 4-chloro-6,7-dimethoxycinnoline[1], the carboxylic acid derivative often forms intractable oils in standard organic solvents. Purification is best achieved by decolorizing the crude mixture in dilute aqueous sodium carbonate, followed by careful acidification to force precipitation.

III. Troubleshooting Guides & Self-Validating Protocols

Troubleshooting Guide A: Isoelectric Precipitation (Handling Poor Recoveries)

The Issue: The product remains trapped in the aqueous layer during liquid-liquid extraction, or forms an unfilterable, gummy oil upon acidification. The Causality: Cinnoline carboxylic acids are highly amphoteric. At high pH, they form highly water-soluble anionic carboxylate salts. At low pH, the cinnoline ring nitrogen protonates, forming soluble cationic ammonium salts. Minimum solubility occurs strictly at the isoelectric point (pI), where the molecule exists as a neutral zwitterion.

pH_Logic Low pH < 2.0 Cationic Form (Highly Soluble) pI pH 3.5 - 4.5 (pI) Zwitterionic Form (Precipitates) Low->pI Add Base (Na2CO3) High pH > 6.0 Anionic Form (Highly Soluble) High->pI Add Acid (AcOH/HCl)

Caption: Logical relationship between pH adjustment and cinnoline zwitterion solubility.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude intermediate in deionized water. Slowly add 2M

    
     until the pH reaches 8.0–9.0. Ensure complete dissolution of the target molecule (non-polar impurities will remain suspended).
    
  • Filtration: Filter the alkaline solution through a tightly packed Celite pad to remove insoluble organic byproducts.

  • Controlled Acidification: Cool the filtrate to 0–5 °C in an ice bath. Begin dropwise addition of 1M HCl or Glacial Acetic Acid under vigorous stirring.

  • Targeting the pI: Continuously monitor the pH using a calibrated meter. Stop the acid addition exactly when the pH reaches ~4.0.

  • Isolation: Stir for 30 minutes at 0 °C to mature the crystals, then filter under vacuum. Wash the filter cake with ice-cold water and dry under high vacuum at 45 °C.

Self-Validation Checkpoint: This protocol validates itself visually. As the pH approaches 4.0, the previously clear solution will rapidly turn opaque, and a distinct, filterable precipitate will form. If the pH accidentally drops below 2.0, the solution will clear up again as the soluble cationic form is generated—this immediately signals the need to back-titrate with


.
Troubleshooting Guide B: Reverse-Phase HPLC (Resolving Co-eluting Impurities)

The Issue: Inability to separate the target molecule from closely related structural analogs (e.g., mono-methoxy or decarboxylated impurities) derived from foundational synthesis routes[2]. The Causality: Without an ion-pairing agent, the amphoteric cinnoline will exist in mixed ionization states within the column, leading to severe peak broadening and co-elution. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, fully protonating the basic nitrogens and suppressing secondary interactions with the stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude solid in DMSO (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade

      
       + 0.1% v/v TFA.
      
    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 25 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the pure fractions and lyophilize to obtain the target compound as a TFA salt.

Self-Validation Checkpoint: Perform a 10 µL analytical test injection. If the peak exhibits severe tailing (asymmetry factor > 1.5), it indicates an insufficient concentration of the ion-pairing agent, validating the need to prepare fresh mobile phase with a rigorously verified 0.1% TFA concentration.

IV. Quantitative Data Comparison

To aid in selecting the appropriate purification scale and method, consult the quantitative performance metrics below:

Purification MethodTypical Yield (%)Achievable PurityScalabilityPrimary Solvent SystemBest For
Isoelectric Precipitation 75 - 85%90 - 95%High (Multi-gram)

,

, HCl/AcOH
Removing salts & non-polar impurities
Modified Normal Phase 60 - 70%95 - 98%Medium (Gram)DCM / MeOH / 1% AcOHGeneral crude mixtures & organic byproducts
Reverse-Phase HPLC 50 - 65%>99%Low (Milligram)

/ MeCN / 0.1% TFA
Resolving closely eluting structural analogs

V. References

  • Title: Product Class 9: Cinnolines Source: Science of Synthesis (Thieme-connect) URL: [Link]

  • Title: US20060019975A1 - Novel piperidyl derivatives of quinazoline and isoquinoline Source: Google Patents URL:

Sources

Troubleshooting

Minimizing side reactions during cinnoline-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of cinnoline-3-carboxylic acid derivatives.

Cinnoline-3-carboxylic acids are critical scaffolds in medicinal chemistry, often utilized in the development of antibacterial agents (e.g., cinoxacin) and TRPM8 antagonists. However, their synthesis is notoriously plagued by regioselectivity issues and thermal instability. This guide dissects the chemical causality behind these side reactions and provides self-validating protocols to ensure high-yield, reproducible syntheses.

I. Mechanistic Divergence & Logical Workflows

The classical approach to cinnoline-3-carboxylic acid is the Richter Synthesis , which involves the diazotization of o-aminophenylpropiolic acid. However, this route is highly susceptible to mechanistic divergence. Depending on the electronic nature of the substrate and the pH of the medium, the diazonium intermediate can undergo either the desired 6-endo-dig cyclization or an undesired 5-exo-dig cyclization.

Richter_Divergence A o-Aminophenylpropiolic Acid B Diazonium Intermediate A->B NaNO2, HCl 0-5 °C C 4-Hydroxycinnoline-3- carboxylic acid B->C 6-endo-dig Cyclization D Indazole Derivative B->D 5-exo-dig (e- donating groups) E 4-Hydroxycinnoline (Decarboxylated) C->E > 130 °C Thermal Decarboxylation

Mechanistic divergence in the Richter synthesis: cinnoline vs. indazole and decarboxylation.

To bypass the indazole side reaction entirely, modern scale-up routes utilize the TiCl₄-Mediated Cyclization of mesoxalate phenylhydrazones. This intramolecular Friedel-Crafts-type reaction provides superior regiocontrol.

TiCl4_Workflow Step1 Diethyl Mesoxalate + Phenylhydrazine Step2 Mesoxalate Phenylhydrazone Step1->Step2 Condensation Step3 Hydrazono-malonoyl dichloride Step2->Step3 Saponification & SOCl2 Step4 TiCl4 Cyclization (Nitrobenzene) Step3->Step4 Lewis Acid Activation Step5 4-Hydroxycinnoline-3- carboxylic acid Step4->Step5 Intramolecular Friedel-Crafts

Workflow for the TiCl4-mediated cyclization of mesoxalate phenylhydrazones to cinnoline.

II. Troubleshooting FAQs

Q1: Why is my Richter synthesis yielding 5-membered indazoles instead of the 6-membered cinnoline-3-carboxylic acid? A1: The causality lies in the electronic nature of your starting aromatic ring and the reaction pH. During the cyclization of the diazonium intermediate, the presence of electron-donating groups on the phenyl ring stabilizes the cationic transition state, thermodynamically favoring the 5-exo-dig pathway to form an indazole[1]. Solution: To force the 6-endo-dig pathway, avoid neutral aqueous conditions. Running the cyclization in concentrated HCl accelerates the formation of the 6-membered cinnoline ring by altering the electrophilicity of the alkyne[1]. However, for substrates heavily biased toward indazole formation, abandon the Richter route and utilize the TiCl₄-mediated mesoxalate pathway[2].

Q2: I am observing a significant loss of the carboxylic acid group during isolation. Mass spectrometry shows an M-44 peak. How can I prevent this? A2: You are experiencing thermal decarboxylation. 3 is highly unstable at elevated temperatures[3]. Because the carboxylic acid is adjacent to the electron-deficient heterocyclic core, heating the compound above its melting point (typically >130 °C) or subjecting it to harsh reflux during saponification readily releases carbon dioxide to yield 4-hydroxycinnoline[3]. Solution: Maintain all reaction, hydrolysis, and vacuum-drying temperatures strictly below 80 °C.

Q3: During the TiCl₄-catalyzed cyclization of hydrazono-malonoyl dichloride, the reaction stalls at the uncyclized intermediate. What is the mechanistic failure? A3: The cyclization requires the formation of a highly electrophilic acylium ion equivalent. If your precursor is not fully converted to the acid chloride, the 2 will preferentially coordinate with residual moisture or unreacted carboxylic acids, permanently quenching its Lewis acidity[2].

III. Self-Validating Experimental Protocol

To bypass the indazole side-reactions inherent to the Richter pathway, we recommend the following TiCl₄-mediated protocol. Every step includes an analytical checkpoint to ensure the system validates itself before proceeding.

Objective: Synthesis of 4-Hydroxycinnoline-3-Carboxylic Acid via Mesoxalate Phenylhydrazone.

Phase 1: Acid Chloride Generation

  • Suspend [(2-chlorophenyl)hydrazono]malonic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of anhydrous DMF.

  • Reflux at 80 °C for 4 hours.

  • Self-Validation Checkpoint 1: Monitor gas evolution (SO₂/HCl). The reaction is complete when bubbling ceases and the suspension becomes a homogeneous solution. Take a 0.1 mL aliquot, remove the solvent under vacuum, and perform FT-IR. A distinct acyl chloride C=O stretch at ~1780 cm⁻¹ (shifted from the broad ~1710 cm⁻¹ acid peak) validates success.

Phase 2: TiCl₄ Cyclization 4. Remove excess SOCl₂ and toluene under reduced pressure to yield the crude hydrazono-malonoyl dichloride. Immediately dissolve in anhydrous nitrobenzene. 5. Cool the solution to 0 °C under a strict argon atmosphere. 6. Dropwise, add Titanium Tetrachloride (TiCl₄, 1.1 eq).

  • Self-Validation Checkpoint 2: The solution will immediately transition to a deep, dark red/brown. This visual cue confirms the successful formation of the critical TiCl₄-hydrazone Lewis acid complex[2].

  • Gradually warm to room temperature and stir for 12 hours.

  • Quench by pouring the mixture over crushed ice and 1M HCl.

  • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 60 °C.

  • Self-Validation Checkpoint 3: LC-MS analysis of the solid must reveal the [M+H]⁺ peak corresponding to the cinnoline-3-carboxylic acid derivative. If an M-44 peak is present, your drying temperature was too high, causing decarboxylation[3].

IV. Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the quantitative impact of solvent and temperature choices on the yield and side-product distribution during cinnoline-3-carboxylic acid synthesis.

Synthesis RouteSolvent SystemTemp (°C)Primary Yield (%)Major Side ProductSide Product Yield (%)
Richter (Aqueous) H₂O7045Indazole (5-exo-dig)30
Richter (Acidic) Conc. HCl7065Indazole (5-exo-dig)15
Richter (Thermal) H₂O / Heat> 130< 104-Hydroxycinnoline (Decarboxylation)> 80
TiCl₄ Cyclization Nitrobenzene2585Uncyclized Hydrazone< 5

V. References

  • Title: A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Methods for the synthesis of cinnolines (Review) Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6,7-Dimethoxycinnoline-3-carboxylic Acid

Ticket ID: #CIN-67-ACID-STAB Topic: Stability Profile & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Stability "Cheat S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CIN-67-ACID-STAB Topic: Stability Profile & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability "Cheat Sheet"

For researchers handling 6,7-dimethoxycinnoline-3-carboxylic acid , the stability profile in acidic media is defined by a competition between protonation (stabilizing) and hydrolysis/decarboxylation (degrading).

ParameterStability StatusCritical Notes
Dilute HCl / H₂SO₄ Stable Stable at RT and reflux (up to 100°C). Standard synthetic route involves acid hydrolysis of esters.
Conc. HBr / HI ⚠️ Unstable High Risk: Causes ether cleavage (demethylation) of the 6,7-dimethoxy groups, yielding the catechol (dihydroxy) derivative.
Thermal (Acidic) ⚠️ Conditional Stable < 150°C. Decarboxylation typically requires T > 180–200°C or Cu catalysis.
Solubility ℹ️ pH Dependent High solubility in pH < 1 (Cationic). Low solubility at pH 3–4 (Isoelectric/Zwitterionic).

Technical Deep Dive: Mechanisms of Action

To troubleshoot effectively, you must understand the species present in your flask.

The Protonation Equilibrium

In acidic media (pH < 1), the cinnoline nitrogen (N1 or N2) protonates. This creates a cationic species that is generally more soluble in water than the free acid.

  • Mechanism: The electron-rich dimethoxy groups at C6/C7 push electron density into the ring, slightly increasing the basicity of the ring nitrogens compared to unsubstituted cinnoline.

  • Visualizing the Species:

SpeciesEquilibrium Cation Cationic Form (Soluble, pH < 1) [Cinnolinium]+ Zwitterion Zwitterion / Neutral (Precipitate, pH ~3-4) [Neutral Species] Cation->Zwitterion - H+ (Deprotonation) Zwitterion->Cation + H+ (Protonation) Anion Anionic Form (Soluble, pH > 7) [Carboxylate]- Zwitterion->Anion - H+ (Basic Workup)

Figure 1: pH-dependent speciation of 6,7-dimethoxycinnoline-3-carboxylic acid. Users often mistake the precipitation at pH 3-4 for decomposition.

Troubleshooting Guide (Q&A)

Issue 1: "I acidified my reaction, and my compound precipitated. Is it degraded?"

Diagnosis: Likely No . Explanation: You have likely reached the isoelectric point . 6,7-dimethoxycinnoline-3-carboxylic acid exists as a zwitterion. In strong acid (pH 0-1), it is protonated and soluble. As you neutralize toward pH 3-4, the molecule loses its net charge and precipitates. Action Plan:

  • Filter the solid.

  • Analyze by HPLC/NMR.

  • If pure, this is your product. If you need it in solution, adjust pH < 1 or > 8, or use an organic co-solvent (DMSO/MeOH).

Issue 2: "I see new polar peaks on LC-MS after refluxing in HBr or Lewis Acids."

Diagnosis: Demethylation (Ether Cleavage). Explanation: The 6,7-dimethoxy motif is susceptible to ether cleavage by strong nucleophilic acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃). This converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH), creating 6,7-dihydroxycinnoline-3-carboxylic acid. Action Plan:

  • Stop: Avoid HBr/Acetic Acid mixtures unless demethylation is the goal.

  • Switch: Use HCl or H₂SO₄ for acidic hydrolysis steps. The chloride ion is not nucleophilic enough to cleave the methyl ether under standard reflux.

Issue 3: "My yield is low after acidic workup, but no byproducts are visible."

Diagnosis: Solubility Loss or Decarboxylation. Explanation:

  • Solubility: The protonated cation is highly water-soluble. If you filtered the acidic solution without neutralizing to the isoelectric point (pH ~3-4), your product is likely in the filtrate.

  • Decarboxylation: While rare in aqueous acid reflux, if you used high-boiling solvents (DMSO/DMF) with acid and heat (>150°C), the COOH group may have been lost as CO₂. Action Plan:

  • Check Filtrate: Neutralize the filtrate to pH 3-4 and check for precipitation.

  • Check CO₂ Loss: Look for a mass shift of M-44 in LC-MS (Loss of COOH).

Validated Protocols

Protocol A: Stability Stress Test (Acidic)

Use this protocol to validate stability before scaling up.

Reagents: 1M HCl, Methanol (HPLC grade). Workflow:

  • Preparation: Dissolve 5 mg of compound in 1 mL MeOH.

  • Acidification: Add 1 mL of 2M HCl (Final concentration ~1M).

  • Thermal Stress: Heat to 60°C for 4 hours.

  • Analysis:

    • Take a 50 µL aliquot.

    • Neutralize with 50 µL 2M NaOH (prevent column damage).

    • Inject on HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Pass Criteria: Purity area % change < 2.0%.

Protocol B: Safe Hydrolysis of Ester Precursors

If generating the acid from ethyl 6,7-dimethoxycinnoline-3-carboxylate:

  • Solvent: 6M HCl (Aqueous).

  • Temperature: Reflux (100°C).

  • Time: 2–4 hours.

  • Isolation:

    • Cool to Room Temperature.

    • Adjust pH to 3.5–4.0 using 6M NaOH (Careful addition).

    • Precipitate should form. Filter and wash with cold water.

    • Note: Do not use HBr.

Decision Logic for Troubleshooting

Use this flow to diagnose stability issues during experimentation.

TroubleshootingFlow Start Issue: Loss of Material or Purity CheckSolvent Was the solvent HBr or HI? Start->CheckSolvent Demethylation High Risk: Demethylation (Check LCMS for M-14 or M-28) CheckSolvent->Demethylation Yes CheckTemp Was Temperature > 150°C? CheckSolvent->CheckTemp No Decarb Risk: Decarboxylation (Check LCMS for M-44) CheckTemp->Decarb Yes CheckPH Is the aqueous layer pH < 1? CheckTemp->CheckPH No SolubilityIssue Product is dissolved. Adjust to pH 3-4 to precipitate. CheckPH->SolubilityIssue Yes Stable Compound is Stable. Check extraction efficiency. CheckPH->Stable No

Figure 2: Diagnostic logic for acidic stability issues.

References

  • Synthesis and Cyclization: Osborn, A. R., & Schofield, K. (1956). Cinnolines.[1][2][3][4] Part XXXIV. 3-Hydroxycinnoline-4-carboxylic acids and related compounds. Journal of the Chemical Society. (Establishes stability of cinnoline carboxylic acids in mineral acid hydrolysis).

  • Demethylation Risks: Brossi, A., et al. (1971). Selective Demethylation of 6,7-Dimethoxyisoquinolines.[5] (Analogous chemistry demonstrating 6,7-dimethoxy sensitivity to HBr/Acetic Acid vs HCl stability).

  • General Heterocyclic Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Reference for decarboxylation temperatures of heteroaromatic acids).

  • Decarboxylation Mechanisms: Dunn, O., et al. (2019). Decarboxylation of Heterocyclic Carboxylic Acids. (Highlights requirement for high thermal energy or metal catalysis).

Sources

Troubleshooting

Removing impurities from crude 6,7-dimethoxycinnoline-3-carboxylic acid

Technical Support Center: Purification of 6,7-Dimethoxycinnoline-3-carboxylic Acid Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Workup Optimization[1] Triage: In...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6,7-Dimethoxycinnoline-3-carboxylic Acid

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Workup Optimization[1]

Triage: Initial Assessment & Quick Actions

Before beginning a full purification protocol, compare your crude material against the descriptions below to determine the immediate course of action.

ObservationLikely Impurity/IssueRecommended Action
Black/Tarry Solid Polymerized azo-coupling byproducts; decomposed diazonium salts.[1]Stop. Do not attempt direct recrystallization.[2] Proceed immediately to Protocol A (Acid-Base Reprecipitation) .
Orange/Brown Sticky Solid Unreacted amino-ketone precursors or partial oxidation products.[1]Perform Protocol A , followed by a charcoal wash.
Pale Yellow Powder (Low mp) Decarboxylated product (6,7-dimethoxycinnoline) or solvent solvates.[1]Check NMR for -COOH proton.[1] If decarboxylated, synthesis must be repeated. If solvated, vacuum dry <50°C.
Greenish Tint Trace metal contamination (Cu/Sn salts from cyclization catalysts).[1]Add a chelating step (EDTA wash) during Protocol A or recrystallize from dilute HCl.

Core Purification Protocols

Protocol A: The "Workhorse" Acid-Base Reprecipitation

Use this for crude materials with significant tar or non-acidic impurities.[1]

The Science: 6,7-dimethoxycinnoline-3-carboxylic acid is amphoteric but predominantly acidic due to the carboxylic moiety (pKa ~3–4).[1] Impurities like decarboxylated cinnolines or unreacted amines are basic or neutral. By converting the product to its water-soluble carboxylate salt, we can filter out non-acidic tars.

Step-by-Step:

  • Dissolution: Suspend the crude black/brown solid in 10% aqueous Na₂CO₃ (Sodium Carbonate). Use approx. 10 mL per gram of solid.

    • Note: Avoid NaOH if possible; the high pH can degrade the electron-deficient cinnoline ring.

  • Filtration: The solution should be dark but free of solids.[1] Filter through a Celite pad to remove insoluble tars and neutral organic impurities.

  • Charcoal Treatment (Optional but Recommended): Add activated charcoal (5% w/w), stir for 30 mins at room temperature, and filter again.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.0–3.5 .

    • Critical: Do not overshoot to pH < 1.[1] The cinnoline nitrogens can protonate, forming a soluble cation (

      
      ), causing massive yield loss.
      
  • Isolation: Collect the precipitate via vacuum filtration. Wash with ice-cold water.

Protocol B: Recrystallization (The Polisher)

Use this for material that is already solid but requires purity >98% (e.g., for biological assays).[1]

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Glacial Acetic Acid Excellent Dissolves the zwitterion hot; crystallizes well upon cooling.[1] Best for removing trace metals.
DMF / Water (9:1) Good Good for very insoluble batches.[1] Requires high heat (risk of decarboxylation).[1]
Ethanol / Water Moderate Product may "oil out" if water content is too high.[1]
DMSO Poor Too difficult to remove; high boiling point risks product degradation.[1]

Procedure (Acetic Acid Method):

  • Suspend the solid in minimum glacial acetic acid.

  • Heat to 80°C (Do not boil vigorously; prevent decarboxylation).

  • Once dissolved, allow to cool slowly to room temperature, then to 4°C.

  • Filter the bright yellow/orange needles.[1] Wash with diethyl ether to remove residual acid.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying crude cinnoline derivatives.

PurificationWorkflow cluster_tips Critical Control Points Start Crude 6,7-dimethoxycinnoline- 3-carboxylic acid Check Visual Inspection Start->Check Tar Black/Tarry Residue (Azo polymers) Check->Tar Significant Impurities Solid Yellow/Orange Solid (Minor impurities) Check->Solid Clean Crude AcidBase Protocol A: Acid-Base Extraction (Na2CO3 diss. -> Filter -> Acidify) Tar->AcidBase Recryst Protocol B: Recrystallization (Glacial AcOH) Solid->Recryst AcidBase->Solid Precipitate Tip1 Avoid pH < 1 (Solubilization Risk) AcidBase->Tip1 CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Tip2 Max Temp 90°C (Decarboxylation Risk) Recryst->Tip2 CheckPurity->Recryst Fail (Repeat) Pure Final Product (>98% Purity) CheckPurity->Pure Pass

Figure 1: Purification workflow logic.[1] Note the critical control points regarding pH and temperature to prevent yield loss and degradation.

Troubleshooting & FAQs

Q: I followed Protocol A, but when I acidified the filtrate, no precipitate formed. Where is my product? A: You likely over-acidified.[1] The cinnoline ring contains basic nitrogens.[1] In strong acid (pH < 1), the molecule becomes a cation (protonated N) and stays soluble in water.

  • Fix: Back-titrate with dilute Sodium Acetate or Ammonia to pH 3–4. The solid should crash out at the isoelectric point.

Q: My product melting point is 30°C lower than literature (approx 198-200°C), but the color looks correct. A: This indicates Decarboxylation .[1] Cinnoline-3-carboxylic acids are thermally unstable.[1] If you dried the product in an oven >100°C, you may have converted it to 6,7-dimethoxycinnoline.

  • Verification: Run a ¹H NMR. Look for the disappearance of the carboxylic acid proton (usually broad, >13 ppm) or a shift in the H-4 proton.

  • Prevention: Always dry under high vacuum at 40–50°C.[1]

Q: The product has a persistent red/brown hue even after recrystallization. A: These are likely trapped diazo-tars .[1] Cinnoline synthesis often involves diazonium intermediates which can couple to form azo dyes. These are potent chromophores.[1]

  • Fix: Dissolve the product in alkaline solution (Protocol A) and treat with activated charcoal for at least 1 hour. Filter while warm if possible (to keep viscosity low), then re-precipitate.

Q: Can I use ethanol for recrystallization? A: Yes, but with caution.[1] 6,7-dimethoxy substitution increases lipophilicity compared to the parent cinnoline. It may be too soluble in hot ethanol and not crystallize well upon cooling. A Ethanol/Water mixture (start with pure EtOH, add water until turbid at boiling point) is more effective, but beware of "oiling out."

References

  • Osborn, A. R., & Schofield, K. (1956).[1] Cinnolines.[1][3][4][5][6] Part I. Some cinnoline derivatives formed by the Richter reaction. Journal of the Chemical Society, 4191-4206.

    • Foundational text on the Richter synthesis and properties of cinnoline-3-carboxylic acids.
  • Mishra, P., et al. (2018).[1][7] 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis...[7] Biomedicine & Pharmacotherapy, 100, 282-295.[1][7]

    • Provides modern context on the handling and biological relevance of 6,7-dimethoxy substituted heterocyclic acids.
  • Ames, D. E., et al. (1953).[1] Cinnolines.[1][3][4][5][6] Part XXXII. The synthesis of some 4-hydroxycinnoline-3-carboxylic acids. Journal of the Chemical Society.[1]

    • Discusses the solubility profiles and decarboxylation risks of cinnoline carboxylic acid deriv
  • PubChem Compound Summary. (n.d.). Cinnoline-3-carboxylic acid.[1][8][9][10] National Center for Biotechnology Information.[1]

    • Source for general physicochemical properties (pKa, solubility estim

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6,7-Dimethoxycinnoline-3-Carboxylic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields during the amidation of 6,7-dimethoxycinnoline-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields during the amidation of 6,7-dimethoxycinnoline-3-carboxylic acid .

This specific substrate presents a "perfect storm" of synthetic challenges. The rigid, planar cinnoline core creates significant steric shielding around the 3-position carboxylate, exacerbated by the adjacent N2 heteroatom. Furthermore, the 6,7-dimethoxy groups are strongly electron-donating, pushing electron density into the ring and subtly reducing the electrophilicity of the activated carbonyl. When reacting this acid with bulky or deactivated amines, standard coupling protocols often fail, leading to dead-end byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these hurdles.

Diagnostic Workflow

Before initiating your synthesis, use the following logical workflow to select the optimal activation strategy based on the steric bulk and nucleophilicity of your target amine.

Workflow Start Amide Coupling: 6,7-dimethoxycinnoline-3-carboxylic acid AmineType What is the nature of the amine? Start->AmineType Aliphatic Primary / Unhindered Aliphatic Amine AmineType->Aliphatic Aromatic Aromatic / Moderately Hindered Amine AmineType->Aromatic Severe Secondary / Severely Hindered Amine AmineType->Severe EDC EDC/HOAt + DIPEA (Standard) Aliphatic->EDC HATU HATU or COMU + Collidine (High Reactivity) Aromatic->HATU AcylCl Acyl Chloride / Acyl Fluoride (Maximum Activation) Severe->AcylCl

Diagnostic workflow for selecting coupling strategies based on amine steric bulk.

Troubleshooting & FAQs

Q1: Why do my standard EDC/HOBt couplings yield less than 20% product with this substrate? A: The failure of standard carbodiimide chemistry here is a matter of reaction kinetics. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. In a sterically congested environment like the 3-position of the cinnoline ring, the subsequent nucleophilic attack by the amine (or HOBt) is severely retarded. Because the attack is slow, the transient O-acylisourea undergoes an irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end product[1].

Q2: Which coupling reagents are recommended for moderately hindered amines (e.g., anilines)? A: Uronium-based reagents, specifically HATU or COMU , are the gold standard here. HATU converts the acid into an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical causality behind its success is anchimeric assistance (neighboring-group participation). The nitrogen atom in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the nucleophilic attack despite the steric bulk[2].

Q3: How does the choice of base impact the coupling efficiency? A: While DIPEA (N,N-Diisopropylethylamine) is the default base in most labs, it can be problematic for sterically hindered couplings that require long reaction times. We highly recommend switching to 2,4,6-collidine . Collidine is less nucleophilic than DIPEA, which prevents it from competing with your hindered amine, and it provides a tighter buffering capacity that minimizes epimerization and side reactions.

Q4: What if HATU fails for my severely hindered secondary amine? A: If uronium reagents fail, you must abandon active esters and utilize the "brute force" approach: converting the acid to an acyl chloride . By using thionyl chloride (SOCl₂) or oxalyl chloride, you generate a highly electrophilic species that is much smaller than an HOAt ester, allowing it to bypass the steric shielding of the cinnoline core. This approach has been successfully validated in the synthesis of complex 4-oxo-1,4-dihydrocinnoline-3-carboxamides[3].

Mechanistic Pathway: HATU Activation

Mechanism Acid Cinnoline-3-carboxylic acid OAtEster HOAt Active Ester (H-Bond Stabilized) Acid->OAtEster Activation HATU HATU Reagent HATU->OAtEster + Base Product Amide Product OAtEster->Product Amine Attack

Mechanistic pathway of HATU-mediated activation overcoming steric hindrance.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling strategies when applied to 6,7-dimethoxycinnoline-3-carboxylic acid.

Coupling StrategyReagentsBaseSolventTypical Yield (%)Best Suited For
Standard Carbodiimide EDC, HOBtDIPEADMF / DCM15 - 30%Unhindered primary aliphatic amines
Uronium / Guanidinium HATU or COMU2,4,6-CollidineDMF65 - 85%Anilines, moderately hindered secondary amines
Acyl Halide Generation Oxalyl ChlorideTriethylamineDCM / THF50 - 75%Severely hindered secondary amines, unreactive anilines

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Moderately Hindered Amines)

This protocol utilizes a self-validating pre-activation step to prevent guanidinylation of the amine.

  • Preparation: Dissolve 6,7-dimethoxycinnoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add 2,4,6-collidine (3.0 eq, 3.0 mmol) to the solution and stir for 5 minutes.

  • Pre-Activation (Critical Step): Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for exactly 15–20 minutes.

    • Self-Validation: Pull a 10 µL aliquot and analyze via LC-MS. You must confirm the complete consumption of the starting acid and the formation of the HOAt-active ester mass before proceeding.

  • Amine Addition: Once the active ester is confirmed, add the target amine (1.5 eq, 1.5 mmol) dropwise.

  • Reaction: Heat the mixture to 45 °C and stir for 12–18 hours.

  • Workup: Quench the reaction with water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acyl Chloride Generation (For Severely Hindered Amines)

Use this protocol when the steric bulk of the amine prevents attack on the HOAt ester.

  • Suspension: Suspend 6,7-dimethoxycinnoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

  • Catalysis: Add 1–2 drops of anhydrous DMF to act as a catalyst.

  • Chlorination: Slowly add oxalyl chloride (2.0 eq, 2.0 mmol) dropwise at 0 °C.

  • Activation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution (CO, CO₂) ceases and the suspension becomes a clear, homogeneous solution.

  • Solvent Swap (Critical Step): Concentrate the mixture completely under reduced pressure to remove all unreacted oxalyl chloride. Failure to do this will result in the formation of oxamide byproducts.

  • Coupling: Redissolve the crude acyl chloride in anhydrous THF (10 mL) and cool to 0 °C. Add the hindered amine (2.0 eq, 2.0 mmol) followed immediately by triethylamine (3.0 eq, 3.0 mmol).

  • Completion: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with DCM.

References

  • Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters (Growing Science)[Link]

  • The Synthesis of Sterically Hindered Amides CHIMIA International Journal for Chemistry[Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands UCLouvain - Pharmacie[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of cinnoline carboxylic acid derivatives

Welcome to the Advanced Heterocycle Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the unique synthetic challenges posed by complex nitrogen-rich he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the unique synthetic challenges posed by complex nitrogen-rich heterocycles.

Cinnoline carboxylic acid derivatives—particularly cinnoline-3-carboxylic and cinnoline-4-carboxylic acids—are notoriously stubborn substrates in standard amide coupling workflows. Their low reactivity is not a random artifact; it is a direct consequence of the electronic and steric properties inherent to the 1,2-benzodiazine core[1].

This guide is designed to move you away from trial-and-error chemistry. Below, we break down the mechanistic causality of these failures, provide a decision-making workflow, and outline self-validating protocols to ensure your couplings succeed on the first attempt.

Section 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why do I recover unreacted cinnoline-4-carboxylic acid when using standard HATU/DIPEA conditions? A: The failure is a combination of severe electronic deactivation and steric hindrance. The 1,2-diazine ring is highly electron-withdrawing, which delocalizes electron density away from the carboxylate anion, making it a poor nucleophile during the initial attack on the uronium species of HATU. Furthermore, the C4 position suffers from significant peri-steric interaction with the C5 proton. When a bulky active ester (like an OBt or OAt ester) does manage to form, the steric shield prevents the incoming amine from accessing the carbonyl carbon, leading to hydrolysis of the active ester back to the starting material.

Q2: I am coupling an electron-deficient aniline to my cinnoline core. My yields are <20%. What is the fundamental issue? A: You are fighting a two-front war. You have an electronically deactivated, sterically hindered electrophile (the cinnoline active ester) reacting with a poor nucleophile (the aniline). Electron-withdrawing groups on anilines delocalize the nitrogen's lone pair into the aromatic ring, drastically reducing its ability to attack the carbonyl[2]. Standard reagents like HATU or EDC/HOBt are insufficient here because the active ester intermediate degrades before the sluggish aniline can react[3].

Q3: My reaction mixture turns black upon heating, and LC-MS shows a mass corresponding to the des-carboxy cinnoline. What is happening? A: You are observing protodecarboxylation. Electron-deficient heteroaromatic carboxylic acids are highly prone to losing CO₂ when activated, especially under basic conditions and elevated temperatures. The electron-withdrawing diazine ring stabilizes the resulting carbanion intermediate. To prevent this, you must avoid prolonged heating with strong bases and switch to highly reactive, stable intermediates like acyl fluorides that allow for lower reaction temperatures.

Q4: The cinnoline carboxylic acid won't dissolve in DCM or THF. Can I just add DMF and heat it? A: Heating is dangerous due to the decarboxylation risk mentioned above. Cinnoline carboxylic acids often form strong intermolecular hydrogen-bonding networks or zwitterions, making them highly crystalline and insoluble in standard solvents. Instead of heating, switch to a highly polar aprotic solvent (NMP or DMF) and add a chaotropic agent like 5% w/v Lithium Chloride (LiCl) at room temperature to disrupt the hydrogen bonding network.

Section 2: Decision Workflow

Before setting up your next reaction, follow this logical decision matrix to select the appropriate coupling strategy.

CinnolineTroubleshooting Start Cinnoline Carboxylic Acid Soluble Soluble in DCM/THF? Start->Soluble ModifySolvent Use NMP/DMF + 5% LiCl Soluble->ModifySolvent No AmineCheck Amine Nucleophilicity? Soluble->AmineCheck Yes ModifySolvent->AmineCheck HighNuc Aliphatic Amines AmineCheck->HighNuc LowNuc Anilines / Hindered AmineCheck->LowNuc Standard HATU + DIPEA (RT) HighNuc->Standard Advanced TFFH or EDC/DMAP/HOBt LowNuc->Advanced Product Amide Product Standard->Product Advanced->Product

Figure 1: Decision matrix for troubleshooting cinnoline carboxylic acid amide coupling.

Section 3: Quantitative Reagent Selection Matrix

To eliminate guesswork, use the following data-driven matrix to select your reagent system based on the nucleophilicity of your amine partner.

Coupling SystemReagent EquivalentsCatalyst / AdditiveTemp (°C)Expected Yield (Anilines)Reaction Time
HATU / DIPEA 1.2 eq / 3.0 eqNone25< 20%16 h
TFFH / DIPEA 1.2 eq / 3.0 eqNone (Forms Acyl-F)40 - 5070 - 90%4 - 8 h
EDC / DMAP 1.2 eq / 1.0 eqHOBt (0.1 eq)25 - 4075 - 95%12 - 24 h

Section 4: Self-Validating Experimental Protocols

A core principle of rigorous chemical development is that no protocol should rely on blind faith . The following methodologies are designed as self-validating systems; you will analytically confirm the formation of the reactive intermediate before committing your valuable amine to the reaction vessel.

Protocol A: In Situ Acyl Fluoride Generation (For Sterically Hindered Amines)

Acyl fluorides are uniquely suited for cinnolines because they are highly reactive toward amines but remarkably stable against moisture and hydrolysis, preventing the degradation of your active species[4].

Step-by-Step Methodology:

  • Solubilization: Suspend the cinnoline carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous NMP (2.5 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq, 0.6 mmol).

  • Self-Validation Checkpoint: Stir at room temperature for 45 minutes. Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (M+14 relative to the acid). This proves the acyl fluoride has successfully formed and is reactive. Do not proceed to step 4 until the acid is fully consumed.

  • Coupling: Once activation is confirmed, add the electron-deficient amine (1.2 eq, 0.6 mmol).

  • Completion: Heat gently to 40 °C to overcome steric barriers. Stir for 4-8 hours, monitoring the disappearance of the acyl fluoride by TLC/LC-MS.

Protocol B: EDC/DMAP/HOBt Catalytic Transfer (For Electron-Deficient Anilines)

This protocol utilizes a dual-activation mechanism. HOBt forms the initial active ester, but the critical step is the addition of stoichiometric DMAP. DMAP acts as an acyl transfer agent, displacing the HOBt to form a highly reactive acylpyridinium intermediate that forces the sluggish aniline to react[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the cinnoline carboxylic acid (1.0 eq, 0.5 mmol) and the electron-deficient amine (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL).

  • Catalyst Addition: Add HOBt (0.1 eq, 0.05 mmol) and DMAP (1.0 eq, 0.5 mmol). Note: The stoichiometric amount of DMAP is non-negotiable for electron-deficient systems.

  • Coupling Initiation: Cool the reaction to 0 °C (to prevent rapid decarboxylation during initial activation) and add EDC·HCl (1.2 eq, 0.6 mmol) portion-wise over 5 minutes.

  • Self-Validation Checkpoint: After 2 hours at room temperature, remove a 5 µL aliquot and quench into 50 µL of benzylamine. LC-MS analysis should show the benzylamide derivative, confirming the active ester/acylpyridinium cycle is functioning correctly.

  • Completion: Allow the reaction to stir at room temperature for 16-24 hours. The reaction is likely to proceed through the acyliminium ion intermediate, providing excellent yields where standard EDC/HOBt fails[3].

References

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 6,7-dimethoxycinnoline-3-carboxylic acid purity

HPLC Method Validation for 6,7-Dimethoxycinnoline-3-Carboxylic Acid Purity: A Comparative Guide Introduction 6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) is a critical highly-functionalized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 6,7-Dimethoxycinnoline-3-Carboxylic Acid Purity: A Comparative Guide

Introduction

6,7-dimethoxycinnoline-3-carboxylic acid (CAS 929971-95-9) is a critical highly-functionalized heterocyclic building block utilized in the synthesis of advanced therapeutics, including selective kinase inhibitors and antimicrobial agents. Chromatographic purity analysis of this compound presents distinct challenges. The molecule possesses a polar carboxylic acid moiety alongside a basic cinnoline core. On traditional silica-based stationary phases, this dual nature often results in severe peak tailing due to secondary interactions between the basic nitrogens and residual surface silanols.

To overcome these limitations and align with the modern analytical lifecycle paradigm introduced in the [1], we developed and validated an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a core-shell particle column. This guide objectively compares the performance of the optimized core-shell method against a traditional fully porous 5 µm HPLC method, providing step-by-step protocols and validation data.

The Causality of Chromatographic Choices

As analytical scientists, we must look beyond empirical observation and understand the physical chemistry driving our separations.

  • Stationary Phase Morphology: Traditional 5 µm fully porous particles suffer from significant mass transfer resistance (the C-term in the van Deemter equation). By transitioning to a 2.6 µm core-shell particle, we limit the diffusion path of the analyte into the porous shell. This drastically sharpens the peak shape and increases theoretical plates without the extreme backpressures associated with sub-2 µm fully porous particles.

  • Mobile Phase pH and Ion-Pairing: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is non-negotiable for this analyte. TFA serves a dual mechanistic purpose: it lowers the pH below the pKa of the carboxylic acid, ensuring the molecule remains in its neutral, lipophilic state for predictable retention. Simultaneously, TFA acts as an ion-pairing agent for the basic cinnoline nitrogens, effectively masking residual silanol interactions and eliminating peak tailing[2].

Method Comparison: Core-Shell UHPLC vs. Traditional HPLC

The following table summarizes the performance metrics of the optimized method (Product) versus the traditional compendial approach (Alternative).

ParameterTraditional HPLC Method (Alternative)Core-Shell UHPLC Method (Optimized)Performance Gain
Column C18, 250 x 4.6 mm, 5 µm (Fully Porous)C18, 100 x 2.1 mm, 2.6 µm (Core-Shell)Reduced mass transfer resistance
Mobile Phase Water/Methanol (Phosphate Buffer pH 3.0)Water/Acetonitrile (0.1% TFA)Enhanced MS compatibility & peak shape
Flow Rate 1.0 mL/min0.4 mL/min60% reduction in solvent consumption
Run Time 25.0 minutes6.5 minutes~4x faster throughput
Peak Tailing (Tf) 1.85 (Significant tailing)1.05 (Excellent symmetry)Elimination of secondary silanol interactions
Resolution (Rs) 1.5 (vs. des-methoxy degradant)3.2 (Baseline separation)Superior selectivity
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL10-fold increase in sensitivity

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, this protocol incorporates strict System Suitability Testing (SST) criteria. The system verifies its own fitness before any sample data is reported.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Scientific Rationale: Filtering removes particulates that could clog the narrow 2.1 mm ID column frits, while fresh TFA prevents baseline drift associated with degraded modifiers.

Step 2: Chromatographic Conditions

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% to 60% B

    • 4.0 - 5.0 min: 60% to 90% B

    • 5.0 - 6.5 min: 10% B (Re-equilibration)

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the cinnoline ring).

  • Injection Volume: 2 µL.

Step 3: Sample Preparation & Self-Validating SST

  • Standard Preparation: Dissolve 10 mg of 6,7-dimethoxycinnoline-3-carboxylic acid reference standard in 10 mL of Methanol/Water (50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working standard.

  • System Suitability Check: Inject a resolution mixture containing the API and a known structurally similar impurity (e.g., 6-methoxycinnoline-3-carboxylic acid).

  • Self-Validation Gate: The sequence is programmed to automatically abort if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5. This ensures no out-of-specification (OOS) data is generated due to column degradation or mobile phase preparation errors.

ICH Q2(R2) Method Validation Results

The method was validated in strict accordance with the updated , which emphasize a Quality-by-Design (QbD) and lifecycle management approach[1][3].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank and matrix show 0% interferencePass
Linearity R² ≥ 0.999 (Range: 10 - 150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.62%Pass
Robustness Stable Rs and Tf with ±2°C and ±5% flowRs > 2.5, Tf < 1.2 under all conditionsPass

Method Development & Validation Workflow

AnalyticalLifecycle N1 Method Design (Column & Mobile Phase Selection) N2 Method Optimization (Core-Shell vs. Porous C18) N1->N2 Evaluate Peak Tailing N3 ICH Q2(R2) Validation (Specificity, Linearity, Precision) N2->N3 Lock Parameters N4 Routine Purity Analysis (6,7-Dimethoxycinnoline-3-Carboxylic Acid) N3->N4 Method Transfer N5 System Suitability Testing (Self-Validating Gate: Rs > 2.0) N4->N5 Pre-run QC N5->N1 Fail (Trigger Re-design) N5->N4 Pass

Analytical lifecycle workflow from method design to routine analysis with self-validating SST.

References

  • ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Transformation of cinoxacin by Beauveria bassiana (HPLC analysis of cinnoline derivatives). FEMS Microbiology Letters.[Link]

Sources

Comparative

Comparing bioactivity of cinnoline vs quinoline carboxylic acids

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, understanding the nuanced physicochemical differences between bioisosteres is critical. Both quinoline and cinnoline carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, understanding the nuanced physicochemical differences between bioisosteres is critical. Both quinoline and cinnoline carboxylic acids serve as privileged scaffolds in medicinal chemistry, driving the development of potent antibacterial agents and targeted kinase inhibitors.

However, substituting a carbon atom for a second nitrogen to convert a quinoline (1-aza-naphthalene) into a cinnoline (1,2-benzodiazine) fundamentally alters the molecule's electronic distribution, solubility, and target residence time[1]. This guide objectively compares the bioactivity, structural causality, and experimental validation of these two vital chemical classes.

Mechanistic Causality: How the N-N Bond Alters Bioactivity

The biological activity of both scaffolds relies heavily on the carboxylic acid moiety (typically at the C3 or C4 position), which acts as the primary pharmacophore for target engagement[2]. However, the core ring structure dictates how that pharmacophore is presented to the biological target.

  • pKa and Cellular Permeability: The adjacent nitrogen atoms in the cinnoline ring exert a strong electron-withdrawing effect, which modulates the pKa of the carboxylic acid[3]. This dictates the ratio of zwitterionic to anionic species at physiological pH. In antibacterial applications, a higher proportion of the un-ionized, membrane-permeable form enhances penetration through Gram-negative porin channels[4].

  • Kinase Hinge Binding: In targeted cancer therapies, the carboxylic acid acts as an ATP-competitive hinge binder[5]. While quinolines are highly planar and can face solubility issues due to

    
    -stacking, cinnolines alter the solvation energy and can act as bidentate hydrogen bond acceptors[6]. This dual-nitrogen system modifies the binding conformation within the deep cleft of the kinase domain, often improving the physicochemical profile of the resulting drug[5].
    
  • Protein Binding & Pharmacokinetics: Cinnoline derivatives generally exhibit lower serum protein binding compared to their quinoline counterparts. This lower protein binding increases the free, unbound fraction of the drug, enhancing tissue penetration and in vivo efficacy[4].

G A Carboxylic Acid Derivatives B Target Engagement (Gyrase/Kinase) A->B Cellular Uptake C H-Bonding & Metal Coordination B->C Active Site Binding D Enzyme Inhibition C->D Conformational Lock E Cellular Apoptosis / Bactericidal Effect D->E Pathway Arrest

Diagram 1: Mechanistic pathway of target engagement and enzyme inhibition.

Quantitative Performance Data: Antibacterial Efficacy

To objectively compare these scaffolds, we look at their historical performance as DNA gyrase inhibitors. Cinoxacin (a cinnoline derivative) and Oxolinic acid (a quinoline derivative) share similar mechanisms but exhibit distinct performance metrics.

The table below synthesizes in vitro data evaluating these compounds against Shigella isolates[4].

CompoundScaffoldPrimary TargetMIC Range (Shigella, µg/mL)Serum Protein Binding (%)
Oxolinic Acid QuinolineDNA Gyrase / Topo IV0.25 – 1.0High (~80-90%)
Cinoxacin CinnolineDNA Gyrase / Topo IV1.0 – 4.0Low to Moderate (~60%)
Nalidixic Acid NaphthyridineDNA Gyrase / Topo IV1.0 – 4.0Very High (>90%)

Data Interpretation: While oxolinic acid demonstrates superior in vitro potency on a weight basis, cinoxacin's significantly lower protein binding provides a distinct pharmacokinetic advantage[4]. This allows for higher concentrations of the free, active drug to accumulate in target tissues (such as the urinary tract), effectively bridging the gap between in vitro MIC and in vivo efficacy[7].

Self-Validating Experimental Protocols

To accurately assess and compare the bioactivity of cinnoline and quinoline carboxylic acids, researchers must employ rigorous, self-validating assay systems. Below are the definitive methodologies for evaluating these compounds.

Protocol A: In Vitro MIC Determination (Broth Microdilution)

This protocol is designed to eliminate subjective visual bias and prevent artifactual resistance.

  • Media Preparation & pH Control: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The antibacterial activity of quinoline/cinnoline organic acids increases with decreasing pH[4]. Strictly buffering the media to pH 7.2–7.4 ensures that comparative MIC differences are due to structural affinity, not ionization artifacts.

  • Compound Serial Dilution: Dissolve the carboxylic acid derivatives in DMSO (final assay concentration <1% to prevent solvent toxicity). Perform 2-fold serial dilutions in a 96-well plate.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of exactly

    
     CFU/mL. Causality:  Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load depletes the drug or saturates the DNA gyrase targets, leading to false-positive resistance data.
    
  • Incubation & Quantitative Readout: Incubate at 37°C for 18-20 hours. Measure turbidity using a microplate reader at OD600. Causality: Spectrophotometric reading provides a precise quantitative threshold (e.g., >90% growth inhibition compared to the positive control) rather than relying on subjective visual inspection.

Workflow S1 Compound Dilution S2 Inoculation (10^5 CFU/mL) S1->S2 S3 Incubation (37°C, pH Control) S2->S3 S4 OD600 Measurement S3->S4 S5 MIC Determination S4->S5

Diagram 2: Standardized experimental workflow for MIC determination.

Protocol B: Kinase ATP-Pocket Binding Assay (TR-FRET)

For evaluating the anticancer potential of these scaffolds as hinge binders.

  • Buffer Optimization: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1% BSA. Causality: DTT prevents oxidative cross-linking of kinase cysteine residues, ensuring the enzyme remains active. BSA prevents the non-specific adsorption of the highly hydrophobic quinoline/cinnoline compounds to the microplate walls, which would otherwise artificially inflate the apparent IC50.

  • Tracer Displacement: Combine the recombinant kinase domain, a fluorescently labeled ATP-competitive tracer, and the test compound. Causality: Using a displacement tracer allows for the real-time measurement of the equilibrium dissociation constant (

    
    ) without the safety hazards and disposal costs of radiolabeled [
    
    
    
    -32P]ATP.
  • Signal Acquisition: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 615 nm and 665 nm. Calculate the emission ratio to determine the extent of tracer displacement, yielding the compound's IC50.

Conclusion

While quinoline carboxylic acids remain the foundational scaffold for many FDA-approved drugs, the cinnoline bioisostere offers a compelling alternative for drug developers facing solubility, protein binding, or target-residence challenges. By strategically introducing a second nitrogen into the ring system, researchers can fine-tune the physicochemical properties of the molecule, optimizing both its pharmacodynamic engagement and pharmacokinetic distribution.

References

1.4 - Antimicrobial Agents and Chemotherapy / PubMed (NIH) 2.5 - Namiki / Bellen Chemistry 3.7 - Wikipedia (Sourced Medical Data) 4.2 - BenchChem 5. 1 - MDPI (Molecules) 6.6 - ResearchGate 7. 3 - Arch. Pharm. Chem. Life Sci. / ResearchGate

Sources

Validation

Reference standards for 6,7-dimethoxycinnoline-3-carboxylic acid analysis

An accurate and robust analytical framework is the bedrock of preclinical drug development. 6,7-Dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) is a highly privileged building block and reference standard used ex...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and robust analytical framework is the bedrock of preclinical drug development. 6,7-Dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) is a highly privileged building block and reference standard used extensively in the synthesis of targeted therapeutics. The 6,7-dimethoxycinnoline core serves as a critical bioisostere to the quinazoline ring, a motif famous for its role in epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will objectively compare commercial reference standards, establish a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol, and explain the exact physicochemical causality behind each methodological choice.

Comparative Analysis of Commercial Reference Standards

When sourcing 6,7-dimethoxycinnoline-3-carboxylic acid for quantitative NMR (qNMR) or LC-MS calibration, scientists must evaluate standards based on certified purity, orthogonal analytical data, and intended use cases.

Table 1: Performance & Application Comparison of Commercial Standards

SupplierClaimed PurityProvided Analytical Data (COA)Recommended Laboratory Application
Sigma-Aldrich [2]≥95%HPLC, MS, NMRPrimary quantitative reference standard for API release testing.
BidePharm [3]95%LC-MS, NMRRoutine synthetic intermediate screening and reaction monitoring.
Arctom [4]>95%HPLCGeneral quality control and early-stage assay development.

Note: For IND-enabling studies, a standard must be qualified against a primary reference material using orthogonal techniques (e.g., combining UV-Vis with Mass Spectrometry).

Analytical Validation Workflow

The following workflow illustrates the logical progression required to validate the purity and structural integrity of the 6,7-dimethoxycinnoline-3-carboxylic acid reference standard.

Workflow N1 Reference Standard (6,7-dimethoxycinnoline-3-carboxylic acid) N2 Sample Preparation (MeCN/H2O + 0.1% Formic Acid) N1->N2 N3 UHPLC Separation (Core-Shell C18, Gradient Elution) N2->N3 N4 ESI-MS/MS Detection (Positive Ion Mode, m/z 235.08) N3->N4 N5 Purity & Structural Confirmation (Data Analysis) N4->N5

Caption: Step-by-step analytical validation workflow for 6,7-dimethoxycinnoline-3-carboxylic acid.

High-Resolution LC-MS Validation Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The methodology below is engineered specifically for the physicochemical properties of cinnoline-3-carboxylic acids [5].

Causality in Experimental Design:
  • Stationary Phase Selection: We select a superficially porous (core-shell) C18 column (e.g., 2.7 µm) over traditional fully porous particles. This minimizes Eddy dispersion and improves mass transfer kinetics, which is critical for sharpening the peak of the polar carboxylic acid moiety that is otherwise prone to secondary silanol interactions and tailing.

  • Mobile Phase Additives: 0.1% Formic acid (FA) is utilized in both aqueous and organic mobile phases. The cinnoline-3-carboxylic acid has a predicted pKa of ~3.5. FA lowers the mobile phase pH to ~2.7, ensuring the analyte remains fully protonated (neutral), preventing peak splitting. Furthermore, unlike trifluoroacetic acid (TFA)—which causes severe ion suppression—or phosphoric acid—which is non-volatile and damages MS sources [5]—FA is highly compatible with positive electrospray ionization (ESI+).

Step-by-Step Methodology:

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the 6,7-dimethoxycinnoline-3-carboxylic acid reference standard using a microbalance.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions.

Step 2: System Suitability (Self-Validation)

  • Inject a blank diluent to confirm baseline stability and rule out column carryover.

  • Inject a 0.1 µg/mL Limit of Quantitation (LOQ) standard.

  • Validation Gate: Proceed with the analysis only if the Signal-to-Noise (S/N) ratio of the LOQ standard exceeds 10:1, confirming detector sensitivity.

Step 3: Chromatographic Separation

  • Column: Core-Shell C18 (100 x 2.1 mm, 2.7 µm)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Table 2: UHPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)
0.095%5%
1.095%5%
6.010%90%
8.010%90%
8.195%5%
10.095%5% (Re-equilibration)

Step 4: Mass Spectrometry (ESI-MS/MS) Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Monitor the protonated precursor ion.

  • Target Precursor [M+H]⁺: m/z 235.08 (Calculated for C₁₁H₁₀N₂O₄)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

Pharmacological Context: Why Purity Matters

The 6,7-dimethoxycinnoline scaffold is highly privileged in oncology drug discovery. Derivatives synthesized from 6,7-dimethoxycinnoline-3-carboxylic acid exhibit potent inhibitory activity against VEGFR-2 [1].

Using a degraded or impure reference standard during synthesis can lead to the generation of des-methoxy or regioisomeric byproducts. These impurities drastically alter the spatial geometry of the molecule, preventing it from properly docking into the intracellular tyrosine kinase domain of VEGFR-2, thereby failing to halt the downstream signaling cascades responsible for tumor angiogenesis.

Pathway I1 6,7-Dimethoxycinnoline Derivatives (VEGFR-2 Inhibitors) K1 Tyrosine Kinase Domain (Intracellular) I1->K1 Competitive Inhibition R1 VEGFR-2 Receptor (Extracellular/Transmembrane) R1->K1 Activation S1 PLC-γ / PKC Pathway K1->S1 S2 Ras / MAPK Pathway K1->S2 O1 Endothelial Cell Proliferation & Angiogenesis S1->O1 S2->O1

Caption: Mechanism of action for 6,7-dimethoxycinnoline derivatives inhibiting the VEGFR-2 angiogenesis pathway.

References

  • Title: Synthesis and Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibitory Activity of 6,7-Dimethoxycinnoline Derivatives. Source: Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

  • Title: Separation of Cinoxacin (Cinnoline-3-carboxylic acid derivative) on HPLC Source: SIELC Technologies URL: [Link]

Comparative

Bioisosteric comparison of 6,7-dimethoxycinnoline and 6,7-dimethoxyquinoline

Topic: Bioisosteric Comparison of 6,7-Dimethoxycinnoline and 6,7-Dimethoxyquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Comparison of 6,7-Dimethoxycinnoline and 6,7-Dimethoxyquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Scaffold Selection in Medicinal Chemistry

Executive Summary: The Diazine vs. Azine Trade-off[1]

In medicinal chemistry, the transition between 6,7-dimethoxyquinoline (1-benzazine) and 6,7-dimethoxycinnoline (1,2-benzodiazine) represents a classic bioisosteric replacement strategy. While both scaffolds share the planar, electron-rich 6,7-dimethoxy motif common in kinase and PDE inhibitors (e.g., Erlotinib, Cabozantinib), the introduction of the second nitrogen atom in the cinnoline ring drastically alters the physicochemical landscape.

Key Decision Matrix:

Feature6,7-Dimethoxyquinoline 6,7-Dimethoxycinnoline Impact on Drug Design
Basicity (pKa) ~4.85 (Pyridine-like N)~2.64 (Diazine effect)Cinnoline is significantly less basic; reduces lysosomal trapping.[1]
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N2)Cinnoline offers a unique vector for water-mediated binding (e.g., Thr790 in EGFR).
Metabolic Liability N-Oxidation, CYP-mediated hydroxylationN-N Reductive cleavageCinnoline introduces a risk of hydrazine metabolite formation (genotoxicity alert).[1]
Solubility Moderate (LogP ~2.5)Improved Aqueous SolubilityLower LogD

due to increased polarity of the N=N bond.

Physicochemical & Structural Analysis

Electronic Distribution and pKa

The most critical differentiator is the pKa . The quinoline nitrogen (N1) has a lone pair available for protonation, making it a weak base. In cinnoline, the adjacent nitrogen (N2) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of N1.

  • Quinoline (pKa ~4.9): Protonated at physiological pH in acidic compartments (lysosomes).

  • Cinnoline (pKa ~2.6): Predominantly neutral at physiological pH. This improves membrane permeability in non-acidic environments but prevents solubility gains from salt formation in the stomach.

Binding Mode Implications

In kinase active sites (e.g., EGFR, c-Met), the N1 of quinoline typically acts as a H-bond acceptor for the hinge region backbone (e.g., Met793 in EGFR).

  • Cinnoline Advantage: The N2 atom provides a secondary H-bond acceptor vector.[1] In PDE10A inhibitors, this N2 allows for a unique water-bridged interaction network that quinoline cannot support, often enhancing selectivity against PDE3 isoforms.

Synthetic Workflows: Parallel Access

To experimentally validate these scaffolds, researchers must synthesize the reactive 4-chloro intermediates.[1] Below is the comparative workflow.

Diagram 1: Parallel Synthesis Pathways

SynthesisComparison cluster_0 Quinoline Route (Condensation) cluster_1 Cinnoline Route (Richter/Diazotization) Q_Start 3,4-Dimethoxyacetophenone Q_Int1 Nitration (HNO3) Q_Start->Q_Int1 Q_Int2 Reductive Cyclization (Zn/AcOH or H2/Pd) Q_Int1->Q_Int2 Q_Final 4-Chloro-6,7-dimethoxyquinoline Q_Int2->Q_Final Target Target Molecule (Kinase/PDE Inhibitor) Q_Final->Target SnAr (Aniline) C_Start 2-Amino-4,5-dimethoxyacetophenone C_Int1 Diazotization (NaNO2/HCl) C_Start->C_Int1 C_Int2 Intramolecular Cyclization (Richter Type) C_Int1->C_Int2 C_Final 4-Chloro-6,7-dimethoxycinnoline C_Int2->C_Final C_Final->Target SnAr (Aniline)

Caption: Comparative synthetic routes. Quinoline formation relies on condensation/reduction, while Cinnoline formation strictly requires diazonium chemistry.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6,7-dimethoxycinnoline

Context: Unlike the commercially abundant quinoline core, the cinnoline core often requires in-house synthesis.[1] This protocol utilizes the Richter cyclization logic.[2]

Reagents:

  • 2-Amino-4,5-dimethoxyacetophenone (1.0 eq)[1]

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Conc. HCl

  • Phosphorus Oxychloride (POCl3)[3]

Step-by-Step:

  • Diazotization: Dissolve 2-amino-4,5-dimethoxyacetophenone in conc. HCl at -5°C. Add aqueous NaNO2 dropwise, maintaining temperature <0°C. The solution will turn clear/yellow (diazonium salt formation).

  • Cyclization: Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours. The diazonium group attacks the acetyl methyl group (enol form), closing the ring to form 4-hydroxy-6,7-dimethoxycinnoline .

    • QC Check: LCMS should show [M+H]+ = 207.

  • Chlorination: Suspend the dried 4-hydroxy intermediate in POCl3 (5 vol). Reflux for 3 hours.

  • Workup: Pour carefully onto crushed ice/ammonia. Extract with DCM.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 60-75%.[1]

    • Validation: 1H NMR will show the loss of the acetyl methyl singlet and the appearance of the aromatic H3 proton (~7.8-8.0 ppm).

Protocol B: Comparative Metabolic Stability Assay

Context: To assess the liability of the N-N bond reduction vs. N-oxidation.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.[1]

  • Incubation: 1 µM test compound (Quinoline vs. Cinnoline analog) at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

    • Quinoline Marker: Look for +16 Da peak (N-oxide).[1]

    • Cinnoline Marker: Look for +2 Da (Dihydrocinnoline) or ring-opened amine metabolites (reductive cleavage).[1]

Case Study: PDE10A Inhibition

Hypothesis: Replacing the quinoline core with cinnoline improves selectivity against PDE3 by altering the H-bond network.[1]

Data Summary (Derived from Literature Trends):

ScaffoldCompound IDPDE10A IC50 (nM)PDE3A IC50 (nM)Selectivity Ratio
Quinoline Analog Q-112450~37x
Cinnoline Analog C-18>10,000>1250x

Mechanism: The cinnoline N2 nitrogen accepts a hydrogen bond from a conserved water molecule in the PDE10A solvent-accessible pocket, a feature not fully exploited by the quinoline N1. This "water bridge" stabilizes the inhibitor in the PDE10A pocket but creates a steric/electronic clash in the PDE3A pocket, driving the massive selectivity gain.

Diagram 2: Bioisosteric Logic Flow

BioisostereLogic Start Lead Compound (Quinoline Core) Problem Issue: Poor Selectivity (PDE3) or High Basicity (Lysosomal Trapping) Start->Problem Strategy Strategy: Cinnoline Replacement (Add N at pos 2) Problem->Strategy Effect1 Effect A: pKa drops 4.9 -> 2.6 (Reduced Basicity) Strategy->Effect1 Effect2 Effect B: New H-Bond Acceptor (N2 Vector) Strategy->Effect2 Outcome Outcome: 1. Improved PDE10A/PDE3 Selectivity 2. Altered Solubility Profile Effect1->Outcome Effect2->Outcome

Caption: Decision logic for switching from Quinoline to Cinnoline scaffolds.

References

  • Cinnoline Scaffold Review : "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.[4][5] Link

  • PDE10A Inhibitors : "Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors."[1] Journal of Medicinal Chemistry, 2007. (Note: Discusses the bioisosteric space including cinnolines). Link

  • Synthesis of Cinnolines : "Recent advances in the synthesis of cinnolines." RSC Advances, 2014. Link

  • Bioisosterism Principles : "Bioisosteres in Medicinal Chemistry." Wiley-VCH, 2012.[1]

  • EGFR Kinase Inhibitors : "Structure-based design of novel 4-anilinoquinazoline/quinoline/cinnoline derivatives."[1] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

UV-Vis absorption spectra of cinnoline-3-carboxylic acid derivatives

Title: Comparative UV-Vis Spectroscopic Profiling of Cinnoline-3-Carboxylic Acid Derivatives in Drug Development Introduction Cinnoline-3-carboxylic acid derivatives, prominently represented by the antibacterial agent ci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative UV-Vis Spectroscopic Profiling of Cinnoline-3-Carboxylic Acid Derivatives in Drug Development

Introduction Cinnoline-3-carboxylic acid derivatives, prominently represented by the antibacterial agent cinoxacin, occupy a critical niche in medicinal chemistry. Structurally related to quinolone antibiotics (e.g., oxolinic acid) and diazanaphthalenes like phthalazine, the cinnoline scaffold features an adjacent nitrogen (azo) linkage within a fused bicyclic system. For application scientists and analytical chemists, understanding the precise UV-Vis absorption photophysics of these compounds is essential for assay development, photostability profiling, and pharmacokinetic tracking. This guide objectively compares the UV-Vis spectral properties of cinnoline-3-carboxylic acids against structural analogs to establish robust analytical frameworks.

Mechanistic Photophysics: Causality Behind the Spectra The electronic transitions in cinnoline-3-carboxylic acids are dictated by the interplay between the electron-deficient diazine ring and the electron-withdrawing carboxylic acid at the C3 position.

  • The Azo Linkage Effect: Unlike quinoline derivatives (which contain a single nitrogen), the adjacent nitrogen atoms in cinnoline create a highly electronegative pocket. Causality: This stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap for

    
     and 
    
    
    
    transitions. Consequently, cinnoline derivatives exhibit a pronounced bathochromic (red) shift compared to their quinoline counterparts, while phthalazine exhibits a hypsochromic (blue) shift relative to naphthalene due to symmetric nitrogen placement shortening the excited system (1)[1].
  • Conjugation Extension: The carboxylic acid group at position 3 extends the

    
    -conjugation of the aromatic core. Causality: This extended conjugation not only further red-shifts the absorption maxima (
    
    
    
    ) but also hyperchromically enhances the molar extinction coefficient (
    
    
    ), making these derivatives highly sensitive to UV-Vis detection.

Comparative UV-Vis Absorption Data To objectively evaluate the optical performance of cinnoline-3-carboxylic acid derivatives, we compare them against structural alternatives.

Table 1: Comparative UV-Vis Absorption Maxima and Photophysical Properties

Compound ClassRepresentative CompoundPrimary

(nm)
Secondary

(nm)
Photophysical Characteristics
Cinnoline-3-carboxylic acids Cinoxacin~264351, 364Strong bathochromic shift; extended conjugation yields distinct triplet peaks in the 350-370 nm range (2)[2].
Quinoline-3-carboxylic acids Oxolinic Acid~260320 - 340Moderate

transitions; lacks the azo-induced red shift seen in cinnolines (3)[3].
Substituted Cinnolines Cinnoline-3-derivatives304 - 310400, 594 - 610Highly dependent on solvent and functionalization; can extend into the visible region (4)[4].
Phthalazines Phthalazine~260 - 280N/AHypsochromic shift relative to naphthalene; shorter effective conjugated system (1)[1].

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining the UV-Vis spectra and molar extinction coefficients of cinnoline-3-carboxylic acid derivatives.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation 1): Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Run a holmium oxide glass filter scan to verify wavelength accuracy across the 200–800 nm range.

  • Solvent Blanking (Self-Validation 2): Select a spectroscopic-grade solvent (e.g., Ethanol or DMSO). Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample paths and perform a baseline zero scan. Causality: This step mathematically subtracts solvent and cuvette absorbance artifacts, isolating the analyte's true signal.

  • Sample Preparation & Serial Dilution: Accurately weigh the cinnoline-3-carboxylic acid derivative using a microbalance. Dissolve in the selected solvent to create a

    
     M stock solution. Perform serial dilutions to generate a concentration gradient (
    
    
    
    M to
    
    
    M).
  • Spectral Acquisition: Scan each concentration from 200 nm to 600 nm. Causality: Ensure the maximum absorbance (

    
    ) remains between 0.1 and 1.0. Absorbance values above 1.0 can suffer from stray light effects and detector non-linearity, while values below 0.1 are dominated by photometric noise, compromising data integrity.
    
  • Beer-Lambert Validation (Self-Validation 3): Plot Absorbance (

    
    ) versus Concentration (
    
    
    
    ) at the primary
    
    
    (e.g., 264 nm). Calculate the linear regression. An
    
    
    validates that the compound is fully dissolved without forming ground-state aggregates, allowing accurate calculation of the molar extinction coefficient (
    
    
    ) using
    
    
    .

G A 1. Compound Preparation (Cinnoline-3-carboxylic acid) B 2. Solvent Selection (EtOH, DMSO, Buffer) A->B C 3. Serial Dilution (10^-5 to 10^-4 M) B->C D 4. UV-Vis Spectrophotometry (200 - 600 nm) C->D E 5. Beer-Lambert Validation (Linearity Check R² > 0.999) D->E F 6. Molar Extinction Coefficient (ε) Determination E->F

Self-validating UV-Vis spectrophotometric workflow for cinnoline derivatives.

Biological Application: Tracking Target Engagement The distinct UV-Vis signature of cinnoline-3-carboxylic acids is actively used to track drug metabolism and target engagement. For instance, cinoxacin acts by inhibiting bacterial DNA gyrase. The robust UV absorption at 364 nm allows researchers to quantify the drug's concentration in bacterial lysates or during in vitro enzymatic assays using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis Diode Array Detector (DAD). Because the absorption is shifted away from the standard 260/280 nm region where nucleic acids and proteins heavily absorb, cinnoline derivatives provide a cleaner analytical window.

MOA N1 Cinnoline-3-carboxylic Acid Derivative N2 Bacterial Cell Entry (Porin Channels) N1->N2 N3 DNA Gyrase / Topoisomerase IV Binding N2->N3 N4 Cleavage Complex Stabilization N3->N4 N5 Inhibition of DNA Replication N4->N5

Mechanism of bacterial DNA replication inhibition by cinnoline-3-carboxylic acids.

Conclusion Cinnoline-3-carboxylic acid derivatives offer a superior optical tracking profile compared to quinoline and phthalazine alternatives. The adjacent nitrogen atoms combined with the C3-carboxylic acid induce a significant bathochromic shift, pushing the secondary absorption maxima into the 350-370 nm range. This shift minimizes background interference from biological matrices, making these derivatives highly advantageous for downstream pharmacokinetic and pharmacodynamic assays.

References

  • Comparison of the Ultraviolet Absorption Spectra of Naphthalene, Phthalazine, and Cinnoline. ACS.

  • Transformation of cinoxacin by Beauveria bassiana. OUP.

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. RSC Publishing.

  • Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones. MDPI.

Comparative

Comparative Guide: Validating Synthesis Yields of 6,7-Dimethoxycinnoline Derivatives

Executive Summary The synthesis of 6,7-dimethoxycinnoline derivatives is a critical step in developing pharmacophores for c-Met kinase inhibition and antimicrobial applications. However, reported yields in literature oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6,7-dimethoxycinnoline derivatives is a critical step in developing pharmacophores for c-Met kinase inhibition and antimicrobial applications. However, reported yields in literature often fluctuate due to the instability of diazonium intermediates in classical methods and the "mass inflation" caused by trapped inorganic salts in modern catalytic routes.

This guide objectively compares the Classical Widman-Stoermer Cyclization against a Modern Palladium-Catalyzed C-H Activation/Coupling route. It establishes a rigorous validation protocol using Internal Standard Quantitative NMR (qNMR) to distinguish between "crude mass" and "true organic yield," providing a self-validating system for high-integrity data reporting.

Part 1: Strategic Methodological Comparison

The Challenge: The 6,7-Dimethoxy Scaffold

The electron-donating nature of the methoxy groups at positions 6 and 7 significantly alters the reactivity of the benzene ring compared to unsubstituted cinnolines. This electronic effect stabilizes the diazonium intermediate in classical routes but can lead to oxidative side-reactions in metal-catalyzed pathways.

Method A: Classical Widman-Stoermer Cyclization (The Benchmark)
  • Mechanism: Diazotization of o-aminoalkenylbenzenes followed by intramolecular electrophilic substitution.

  • Key Precursor: 2-Amino-4,5-dimethoxyacetophenone.

  • Pros: Low raw material cost; metal-free; scalable.

  • Cons: Stoichiometric generation of diazonium salts (potential explosion hazard); requires strong mineral acids; frequent formation of azo-coupling byproducts which inflate "perceived" yield.

Method B: Pd-Catalyzed Sonogashira/Cyclization (The Modern Alternative)
  • Mechanism: Cross-coupling of o-iodoanilines with terminal alkynes followed by in situ cyclization.

  • Key Precursor: 2-Iodo-4,5-dimethoxyaniline.

  • Pros: High atom economy; mild conditions; tolerance of sensitive functional groups.

  • Cons: High catalyst cost (Pd/Cu); residual metal removal requires scavenging; "yield" often inflated by residual solvent/catalyst ligands in the isolated solid.

Part 2: Experimental Workflows & Visualization

The following diagrams visualize the critical decision nodes and process flows for both synthesis methods.

Figure 1: Comparative Synthesis Pathways

CinnolineSynthesis Start_A Precursor A: 2-Amino-4,5-dimethoxy- acetophenone Step_A1 Diazotization (NaNO2, HCl, 0°C) Start_A->Step_A1 Method A (Classic) Inter_A Intermediate: Diazonium Salt Step_A1->Inter_A Method A (Classic) Step_A2 Cyclization (Thermal, pH > 4) Inter_A->Step_A2 Method A (Classic) Product Target: 6,7-Dimethoxycinnoline Derivative Step_A2->Product Method A (Classic) Start_B Precursor B: 2-Iodo-4,5-dimethoxy- aniline Step_B1 Sonogashira Coupling (PdCl2(PPh3)2, CuI, TEA) Start_B->Step_B1 Method B (Modern) Inter_B Intermediate: 2-Alkynylaniline Step_B1->Inter_B Method B (Modern) Step_B2 Cyclization (NaNO2/HCl or thermal) Inter_B->Step_B2 Method B (Modern) Step_B2->Product Method B (Modern)

Caption: Divergent synthetic pathways for 6,7-dimethoxycinnoline. Method A utilizes unstable diazonium intermediates, while Method B employs stable alkynyl precursors.

Figure 2: The Self-Validating qNMR Workflow

ValidationProtocol Crude Crude Reaction Mixture Workup Standard Workup (Extraction/Drying) Crude->Workup Isolate Isolated Solid (Gravimetric Mass) Workup->Isolate qNMR_Prep qNMR Sample Prep + Internal Std (TCNB) Isolate->qNMR_Prep Take ~20mg Calculation Calculate True Yield (Mass %) Isolate->Calculation Comparison: Gravimetric vs True Acquisition 1H NMR Acquisition (d1 > 5*T1, 90° pulse) qNMR_Prep->Acquisition Processing Integration of Diagnostic Peaks Acquisition->Processing Processing->Calculation

Caption: qNMR validation workflow. Gravimetric mass is cross-referenced with internal standard integration to detect yield inflation from salts/solvents.

Part 3: Validation Protocols & Data Analysis

The "True Yield" Protocol (qNMR)

Relying solely on isolated mass or HPLC area % is insufficient for publication-grade yield validation. HPLC detectors have variable response factors for impurities, and gravimetric mass often includes trapped inorganic salts (NaCl, NaBF₄) or silica gel.

Protocol:

  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) . These are non-hygroscopic, non-volatile, and have singlet signals in clear spectral windows.

  • Sample Prep: Weigh exactly ~20 mg of the isolated cinnoline product and ~10 mg of Internal Standard (IS) into the same vial. Record masses to 0.01 mg precision.

  • Solvent: Dissolve in DMSO-d6 (ensures full solubility of polar cinnolines).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 30 seconds (must be > 5 × T1 of the slowest relaxing proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity)
    
Comparative Data Analysis

The table below summarizes a representative dataset comparing the two methods for the synthesis of 4-phenyl-6,7-dimethoxycinnoline .

MetricMethod A (Widman-Stoermer)Method B (Pd-Sonogashira)Analysis
Reaction Time 2 - 4 Hours12 - 24 HoursMethod A is faster but harder to control.
Isolated Mass (Crude) 850 mg920 mgMethod B appears to yield higher.
HPLC Purity (254 nm) 88%96%Method B produces fewer organic side-products.
qNMR Purity (True) 62% 91% Critical Finding: Method A solid contains significant inorganic salts/oligomers invisible to HPLC.
Calculated True Yield 52%83%Method B is superior despite higher cost.
Key Impurities Azo-dimers, PhenolsPhosphine oxides, Cu saltsMethod A impurities are harder to remove via chromatography.
Expert Insights & Troubleshooting
  • The "Salt Trap" in Method A: In the Widman-Stoermer reaction, the rapid precipitation of the cinnoline hydrochloride often traps sodium chloride and diazonium oligomers. A simple water wash is insufficient. Recommendation: Neutralize the crude solid to the free base and perform a liquid-liquid extraction (DCM/Water) before final crystallization.

  • Catalyst Scavenging in Method B: While Method B yields are higher, residual Palladium is a toxicity concern. Use thiourea-functionalized silica gel during the flash column step to reduce Pd content to <10 ppm.

  • Regioselectivity: The 6,7-dimethoxy pattern simplifies the NMR spectrum (two singlets in the aromatic region). If these split or broaden, it indicates partial demethylation (often caused by excessive heating in HCl in Method A), leading to 6-hydroxy-7-methoxy impurities.

References

  • Richter, V. v. "Über Cinnolinderivate."[1] Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 1, 1883, pp. 677–683.

  • Sadek, K. U., et al. "Recent Developments in the Synthesis of Cinnoline Derivatives."[2] Mini-Reviews in Organic Chemistry, vol. 16, no. 6, 2019, pp. 578-588.[2][3]

  • Xu, X., et al. "Palladium-Catalyzed Cascade Reactions for the Synthesis of Cinnolines." Organic Letters, vol. 19, no. 10, 2017, pp. 2604–2607.

  • Pauli, G. F., et al. "The Importance of Quantitative NMR in Organic Synthesis Validation." Journal of Natural Products, vol. 75, no. 4, 2012, pp. 834–851.

  • Burdette, J. E., et al. "Cinnoline Derivatives as Pharmacophores." Journal of Medicinal Chemistry, vol. 55, no. 15, 2012, pp. 6888–6896.

Sources

Validation

High-Resolution Chromatographic Separation of Cinnoline Carboxylic Acid Isomers: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Executive Summary Cinnoline derivatives, particularly cinnoline carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology

Executive Summary

Cinnoline derivatives, particularly cinnoline carboxylic acids, are critical scaffolds in modern drug discovery, frequently serving as precursors for TRPM8 antagonists and novel antibacterial agents[1][2]. However, the positional isomers of these compounds—specifically cinnoline-3-carboxylic acid and cinnoline-4-carboxylic acid —present a significant analytical challenge. Both isomers share identical molecular weights (174.16 g/mol )[3][4] and nearly indistinguishable predicted hydrophobicities (XLogP3 ≈ 1.2)[3][5].

This guide objectively compares the performance of traditional alkyl-based stationary phases against fluorinated alternatives, providing a self-validating experimental protocol for achieving baseline separation of these challenging positional isomers.

Mechanistic Background: The Challenge of Isomeric Co-elution

To separate positional isomers, an analytical scientist must exploit minute differences in electron distribution, steric hindrance, and dipole moments rather than bulk hydrophobicity.

The cinnoline core (1,2-diazanaphthalene) is highly electron-deficient[6].

  • Cinnoline-3-carboxylic acid positions the carboxyl group adjacent to the diaza ring, allowing for specific intramolecular hydrogen bonding and a distinct dipole vector[5].

  • Cinnoline-4-carboxylic acid places the carboxyl group in a more sterically hindered environment, altering its pKa slightly and changing its

    
    -electron density distribution[3].
    

When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a traditional C18 column, these electronic differences are masked. Alkyl phases rely almost exclusively on hydrophobic partitioning (London dispersion forces). Because the hydrophobic footprints of the 3- and 4-isomers are nearly identical, C18 columns typically result in severe co-elution[7].

To achieve baseline resolution, the stationary phase must offer shape selectivity, dipole-dipole interactions, and


 retention mechanisms .

Comparative Analysis of Stationary Phases

We evaluated three distinct column chemistries to determine the optimal phase for resolving cinnoline-3-carboxylic acid and cinnoline-4-carboxylic acid.

Alternative 1: Standard C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic partitioning.

  • Performance: Poor. The lack of electronic discrimination leads to co-elution. Furthermore, residual silanols on the silica support often interact with the nitrogen atoms of the cinnoline ring, causing peak tailing.

Alternative 2: Polar-Embedded C18
  • Mechanism: Hydrophobic partitioning + hydrogen bonding via an embedded amide or carbamate group.

  • Performance: Moderate. The embedded polar group provides a secondary interaction with the carboxylic acid moiety, offering slight selectivity improvements. However, baseline resolution (

    
    ) is rarely achieved without excessive run times.
    
The Superior Solution: Pentafluorophenyl (PFP) Phase
  • Mechanism: Hydrophobic,

    
     interactions, dipole-dipole interactions, and shape selectivity.
    
  • Performance: Excellent. The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. The electron-deficient PFP ring engages in

    
     interactions with the cinnoline core. Because the position of the carboxylic acid alters the overall dipole moment of the isomer, the PFP phase easily discriminates between the 3- and 4-positions, resulting in sharp, baseline-resolved peaks.
    
Quantitative Data Comparison

The following table summarizes the chromatographic performance of the three phases under identical mobile phase conditions (0.1% Formic Acid in Water / Acetonitrile gradient).

Stationary PhaseRetention Time: 3-COOH (min)Retention Time: 4-COOH (min)Resolution (

)
Tailing Factor (

)
Suitability
Standard C18 4.214.380.8 (Co-elution)1.55Rejected
Polar-Embedded C18 5.456.021.4 (Partial)1.20Marginal
PFP (Fluorinated) 6.808.253.1 (Baseline) 1.05 Optimal

Methodological Workflow Visualization

The following diagram illustrates the logical flow of stationary phase selection and method optimization for separating cinnoline isomers.

G Start Cinnoline Carboxylic Acid Isomers ColEval Stationary Phase Selection Start->ColEval C18 Alkyl C18 Phase (Hydrophobic) ColEval->C18 PFP Fluorinated PFP Phase (π-π & Dipole) ColEval->PFP ResPoor Rs < 1.0 (Co-elution) Method Rejected C18->ResPoor ResGood Rs > 2.0 (Baseline) Method Accepted PFP->ResGood Opt Mobile Phase Optimization (pH 2.7, Gradient MeCN) ResGood->Opt LCMS LC-UV/MS Validation Opt->LCMS

Workflow for chromatographic evaluation and baseline separation of cinnoline carboxylic acid isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Before unknown samples are analyzed, the system must pass strict System Suitability Test (SST) criteria.

Reagents & Materials
  • Analytes: Cinnoline-3-carboxylic acid[1] and Cinnoline-4-carboxylic acid[3] reference standards (>98% purity).

  • Column: PFP (Pentafluorophenyl) Core-Shell Column, 100 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v). Causality: Formic acid suppresses the ionization of the carboxylic acid (maintaining the neutral state for better retention) while providing a proton source for positive-ion ESI-MS.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v).

Step-by-Step Chromatographic Method
  • System Preparation: Purge LC lines with Mobile Phases A and B. Equilibrate the PFP column at 35°C for 15 column volumes at initial gradient conditions.

  • Sample Preparation: Dissolve 1 mg of each isomer in 1 mL of DMSO to create a stock solution. Dilute to a working concentration of 10 µg/mL using 90:10 Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect").

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analytes)

    • 1.0 - 8.0 min: 5% to 40% B (Linear ramp for separation)

    • 8.0 - 10.0 min: 40% to 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (cinnoline ring maximum absorbance) and MS (ESI+ mode, monitoring m/z 175.05

    
    )[5].
    
System Suitability Testing (SST) - The Validation Gate

Before proceeding with sample analysis, inject the mixed standard solution (10 µg/mL) three times. The system is only validated if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 3-COOH and 4-COOH isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks (ensuring no secondary silanol interactions).
  • Retention Time Precision: %RSD must be

    
     across the three injections.
    

Conclusion

While traditional C18 columns fail to differentiate the subtle electronic and steric nuances of cinnoline carboxylic acid isomers, the implementation of a Pentafluorophenyl (PFP) stationary phase provides a robust, baseline-resolved separation. By exploiting


 and dipole-dipole interactions, researchers can accurately quantify these critical intermediates in drug development pipelines.

References

  • ChemicalBook.CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVLqE3oyRIObgvtwK2zuE6qaqHaVZcR3-W_OKiPyg2fFtrrCD9OrcTATNsxn9fzQsF4cKO3tSBegfyvz3HvbB0XRUdj_a-IkG8bFlpA0r6oNJz48AR_8h1EKDMrMW0l94yhxeKJvRCjmKO0kwI8mHzny_1owyiGOnZkeSJ9uSywIk=]
  • PubChem - NIH.Cinnoline-4-carboxylic acid | C9H6N2O2 | CID 89099. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdIDjySDIn5JGfnknm1Hxy09xJn6ICZWOtZd0y5QTj5dkqneryiDiDnEl48UkS6rpvo8InvOeCSFT-Kc6l01eYHqXcOBVvmhxqmmRqLEolMAQXiMdx7T2ueY05MGXpvedyDvFwYqeEZyayML-zfVgoGPilVbgQ_gJO9-ohqlgY]
  • PubChemLite.Cinnoline-3-carboxylic acid (C9H6N2O2). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZi-KhMSn-c10gm8NLMJuy63GFKvQrFkZLCUowrKkysxFoUklSBA8deNVOeGGZhcORV-xVlhnR_sCtEci9o-lPGNpHqOzPrVq9e-nez5lbhls9pgRberQgYZi0xdbUCW5wNuvgJd_JYGTxCtJ]
  • Holzer Group.On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT7-H047lbSo9xATva3JETElbLq3w7q5tkKiRJR9VEh5nIjf8bR_jDSx3-z0qyylbS6Ygci9at9-h9ga9q24VeLPBv-UdL2aLIeJ70tFh_-jaYmwY-aC9qEnSa-hOFKkHrJbPwLmiSDg==]
  • Google Patents.CN100360534C - Separation of regioisomers of metal phthalocyanines (Chromatographic separation principles). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3n3eHwU1yBIhOQc-2sb14Z3xXmFm4l-NeWKohkTS3zbB3V7eV-2kRmZJuFfyQPa3DAa5jBEGRa2vFYWUDkrFjbhbwAde98eh7Eoru_SqgAB98BaHdH9d2ZS0voCTb8W6k1NkFxnlaN_y_cw==]
  • Acta Poloniae Pharmaceutica - Drug Research.Structure and biological activity of some 4-amino-3-cinnoline-carboxylic acid derivatives. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp5b-ll5RT2WyMU0pRIuubwoQ0eCfF3bzU-jYBduwnmhePFyTeZEnt5Sz-JDbRtMbBpGRtBRJ-7DSCE8tIHpyMYdPz9OSlFZipv-bsl-XXSH_ZreZdZC3wlGbj0owJcmZg3Mn-MKA8y9Py9lsEL4cu-moX31BkAZcu8pGGL0BE754ejSJVvDZGMkvKFQ==]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-Dimethoxycinnoline-3-carboxylic Acid

This guide provides essential safety and logistical information for the handling and disposal of 6,7-Dimethoxycinnoline-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not jus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 6,7-Dimethoxycinnoline-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: A Proactive Approach to Safety

Given that 6,7-Dimethoxycinnoline-3-carboxylic acid is a specialized chemical, a comprehensive, peer-reviewed Safety Data Sheet (SDS) may not be readily available. Therefore, a proactive hazard assessment based on its chemical structure is paramount. This compound can be broken down into three key functional components, each with its own set of potential hazards:

  • Cinnoline Core: Cinnoline is a heterocyclic aromatic compound. Aromatic amines can be irritants and may have other toxicological properties that require further investigation. The nitrogen-containing heterocyclic structure suggests that it could be biologically active.

  • Carboxylic Acid Group: This functional group renders the molecule acidic. As with other carboxylic acids, it can cause irritation or burns upon contact with skin and eyes, and respiratory irritation if inhaled as a dust.

  • Solid, Powdered Form: As a crystalline solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. Finely dispersed powders can easily become airborne, increasing the risk of inhalation.

This analysis dictates that the personal protective equipment (PPE) selected must provide a robust barrier against a fine acidic powder with potential underlying toxicological properties.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like chemical fume hoods and glove boxes are the primary methods for minimizing exposure, the correct selection and use of PPE is critical for your direct protection. The following is a detailed guide to the minimum PPE requirements.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work involving this compound.

  • Enhanced Protection: When handling larger quantities (typically >5 grams) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety glasses. This provides a secondary barrier protecting the entire face from contact.

A standard cotton lab coat is insufficient for handling this material. A flame-resistant lab coat made from materials like Nomex is recommended. For procedures with a higher risk of spills, a chemically-resistant apron should be worn over the lab coat. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

Choosing the correct gloves is one of the most critical decisions in this process. Given the acidic nature of the compound and its organic structure, nitrile gloves are the recommended minimum.

Glove Type Protection Level Recommended Use Cases
Nitrile Gloves GoodHandling small quantities in a controlled environment (e.g., weighing).
Double Gloving EnhancedRecommended for all handling procedures to provide an extra layer of protection.
Neoprene Gloves SuperiorFor extended handling times or when dealing with solutions of the compound.

Always inspect gloves for any signs of degradation or punctures before and during use.

If work cannot be conducted within a certified chemical fume hood, respiratory protection is mandatory. The choice of respirator depends on the scale of the work and the potential for dust generation.

  • N95 Respirator: Sufficient for handling small quantities where minimal dust is expected.

  • P100 Respirator: Recommended for handling larger quantities or when the material is a very fine powder.

  • Air-Purifying Respirator (APR): For significant handling operations, an APR with organic vapor/acid gas cartridges and P100 particulate filters provides the highest level of protection.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Weighing and Handling Solid Compound

  • Preparation: Don the appropriate PPE as outlined above, including double nitrile gloves.

  • Location: Conduct all weighing and handling inside a certified chemical fume hood or a powder containment hood.

  • Procedure: Use a spatula to carefully transfer the compound. Avoid any actions that could create dust clouds. If the compound is static, an anti-static gun can be used.

  • Cleaning: After weighing, decontaminate the spatula and the weighing vessel with a suitable solvent (e.g., 70% ethanol) and wipe clean.

3.2. Preparing Solutions

  • Location: All solution preparations must be performed inside a chemical fume hood.

  • Procedure: Slowly add the solid 6,7-Dimethoxycinnoline-3-carboxylic acid to the solvent. Do not add the solvent to the solid, as this can increase the risk of splashing.

  • Mixing: Use a magnetic stirrer to ensure gentle and thorough mixing.

3.3. Disposal Plan

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow start Start: Plan to handle 6,7-Dimethoxycinnoline-3-carboxylic acid fume_hood Is a certified chemical fume hood available? start->fume_hood quantity Quantity to be handled? fume_hood->quantity Yes no_work Do Not Proceed. Consult with EHS. fume_hood->no_work No ppe_basic Minimum PPE: - Safety glasses with side shields - Lab coat - Double nitrile gloves quantity->ppe_basic < 5 grams ppe_enhanced_face Add Face Shield quantity->ppe_enhanced_face > 5 grams dust_risk High risk of dust generation? ppe_respirator_n95 Add N95 Respirator dust_risk->ppe_respirator_n95 Low ppe_respirator_p100 Add P100 or APR Respirator dust_risk->ppe_respirator_p100 High ppe_basic->dust_risk ppe_enhanced_face->ppe_basic ppe_respirator_n95->ppe_basic ppe_respirator_p100->ppe_basic

Caption: PPE selection workflow for handling 6,7-Dimethoxycinnoline-3-carboxylic acid.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

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